Bis-Cbz-cyclen
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H32N4O4 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
dibenzyl 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C24H32N4O4/c29-23(31-19-21-7-3-1-4-8-21)27-15-11-25-13-17-28(18-14-26-12-16-27)24(30)32-20-22-9-5-2-6-10-22/h1-10,25-26H,11-20H2 |
InChI-Schlüssel |
XLXMYMNBHSMTEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCNCCN(CCN1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Bis-Cbz-cyclen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Cbz-cyclen, chemically known as 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane, is a key intermediate in the synthesis of various macrocyclic chelators. Its structure is based on the 1,4,7,10-tetraazacyclododecane (cyclen) ring, a versatile platform for developing bifunctional chelating agents used in medical imaging and radiotherapy. The attachment of two carbobenzyloxy (Cbz) protecting groups at the 1 and 7 positions of the cyclen ring allows for regioselective functionalization of the remaining secondary amines at the 4 and 10 positions. This strategic protection is crucial for the synthesis of complex diagnostic and therapeutic agents.
Chemical Structure and Properties
The fundamental structure of this compound consists of a twelve-membered ring containing four nitrogen atoms, with Cbz groups attached to two non-adjacent nitrogens.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane |
| Synonyms | This compound, 1,7-di-Cbz-cyclen |
| CAS Number | 162148-45-0 |
| Molecular Formula | C₂₄H₃₂N₄O₄ |
| Molecular Weight | 440.54 g/mol |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective protection of two of the four nitrogen atoms of the cyclen macrocycle.
Experimental Protocol: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane
This protocol is based on established methods for the N-protection of cyclen derivatives.
Materials:
-
1,4,7,10-Tetraazacyclododecane (cyclen)
-
Benzyl chloroformate (CbzCl)
-
Chloroform (CHCl₃)
-
Nitrogen (N₂) gas
-
Ice bath
Procedure:
-
A solution of cyclen (e.g., 3.0 g, 17.4 mmol) is prepared in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is placed in an ice bath to cool the solution to 0°C.
-
Under a nitrogen atmosphere, benzyl chloroformate (e.g., 6.2 mL, 43.5 mmol) is added dropwise to the stirred solution.[1]
-
The reaction mixture is stirred overnight at room temperature, allowing the reaction to proceed to completion.
-
Following the reaction, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified, typically by column chromatography, to afford the pure 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.
Characterization Data
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
| Infrared (IR) Spectroscopy | Data not available in the searched literature. |
Note: While the synthesis of this compound is mentioned in the literature as a step in forming other molecules, detailed, publicly available characterization data for the isolated intermediate is limited.
Applications in Drug Development
This compound serves as a critical building block in the development of targeted radiopharmaceuticals. The two free secondary amine groups can be functionalized with targeting moieties, such as peptides or antibodies, and/or with additional chelating arms to improve the stability of the final metal complex. The Cbz protecting groups can be removed under specific conditions to allow for further modification or to yield the final chelating agent.
Logical Workflow for Synthesis
The synthesis of this compound is a foundational step in the creation of more complex chelating agents. The general workflow is depicted below.
References
An In-depth Technical Guide to 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide), commonly referred to as Bis-CBZ-Cyclen, is a pivotal macrocyclic intermediate in the field of medicinal and coordination chemistry. This guide provides a comprehensive overview of its core principles, including its synthesis, physicochemical properties, and its primary application as a bifunctional chelator for the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its practical application in a research and development setting.
Introduction
The macrocycle 1,4,7,10-tetraazacyclododecane, or cyclen, serves as a foundational scaffold for a vast array of chelating agents due to its high affinity and specificity for various metal ions. The modification of the nitrogen atoms on the cyclen ring allows for the fine-tuning of the resulting metal complex's stability, kinetics, and biological properties. 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide) is a selectively protected cyclen derivative where two of the four nitrogen atoms are functionalized with benzylcarbamide groups. This strategic protection leaves two secondary amine groups available for further chemical modification, making it a crucial building block in the synthesis of more complex chelating agents. Its primary role is as a bifunctional chelator, a molecule that can stably bind a metal ion and also be conjugated to a biologically active molecule, such as a peptide or antibody, for targeted delivery.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide) is provided in the table below.
| Property | Value |
| Synonyms | This compound |
| CAS Number | 162148-45-0 |
| Molecular Formula | C₂₄H₃₂N₄O₄ |
| Molecular Weight | 440.54 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |
Synthesis
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide) is typically achieved through the selective protection of the parent macrocycle, cyclen, using benzyl chloroformate as the protecting group. The reaction is performed under basic conditions to facilitate the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of benzyl chloroformate. The regioselectivity for the 1,7-disubstituted product is influenced by the reaction conditions.
General Synthesis Workflow
The logical workflow for the synthesis of this compound from cyclen is depicted in the diagram below.
References
An In-depth Technical Guide to the Function of Bifunctional Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of bifunctional chelators (BFCs), their classification, and their critical role in the development of targeted radiopharmaceuticals and other metal-conjugated therapeutics. It includes detailed data on chelator performance, experimental methodologies, and visual representations of key concepts to support researchers in this field.
The Core Function of a Bifunctional Chelator
A bifunctional chelator is a molecule designed to serve two primary functions.[1] First, it possesses a chelating moiety, a set of donor atoms arranged to securely bind a metal ion, often a metallic radionuclide.[2] This chelation must be highly stable to prevent the premature release of the metal in vivo, which could lead to off-target toxicity and degradation of imaging or therapeutic efficacy.[1][3] Second, it contains a reactive functional group (e.g., N-hydroxysuccinimide ester, isothiocyanate, maleimide) that allows for its covalent conjugation to a targeting biomolecule, such as a monoclonal antibody (mAb), peptide, or small molecule.[3][4]
This dual nature enables the precise delivery of a metallic payload to a specific biological target, forming the basis of many modern diagnostic and therapeutic agents in oncology and other fields.[5][6] The entire construct—targeting biomolecule, linker, BFC, and radionuclide—is collectively known as a target-specific radiopharmaceutical.[5]
Classification of Bifunctional Chelators
BFCs are broadly categorized based on the structure of the chelating moiety: acyclic (linear) and macrocyclic. The choice is primarily dictated by the coordination chemistry of the selected radiometal.[3]
-
Acyclic (Linear) Chelators : These open-chain molecules wrap around the metal ion. Their primary advantage is often faster metal binding kinetics, which is beneficial for radionuclides with short half-lives.[3] Prominent examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and desferrioxamine (DFO).[3][4]
-
Macrocyclic Chelators : These are cyclic molecules with donor atoms pre-organized into a cavity for the metal ion. They generally form complexes with higher thermodynamic stability and kinetic inertness compared to their acyclic counterparts.[3] This enhanced stability is crucial for minimizing the in vivo release of the radiometal.[3] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[3][7]
Common Radionuclides and Chelator Selection
The selection of a BFC is intrinsically linked to the radionuclide. Different metals have unique coordination requirements, necessitating specific chelator frameworks for stable complexation.[5]
| Radionuclide | Half-Life | Primary Emissions (Energy) | Primary Use | Common Chelators |
| Gallium-68 (⁶⁸Ga) | 68 min | β+ (1.9 MeV) | PET Imaging | DOTA, NOTA, HBED, PCTA[8][9] |
| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (0.65 MeV), β- (0.58 MeV) | PET Imaging, Therapy | DOTA, NOTA, TETA, Sar[10][11] |
| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (0.9 MeV) | PET Imaging | DFO[4][10] |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β- (0.5 MeV), γ (0.2 MeV) | Therapy | DOTA, CHX-A''-DTPA[7][12] |
| Yttrium-90 (⁹⁰Y) | 2.7 days | β- (2.3 MeV) | Therapy | DOTA, DTPA[5][7] |
| Rhenium-186/188 (¹⁸⁶Re/¹⁸⁸Re) | 90 h / 17 h | β- (1.07 / 2.12 MeV), γ | Therapy | MAG₃[13][14] |
Quantitative Data on Chelator Performance
The efficacy of a BFC is determined by its ability to form a stable complex with the radiometal and the efficiency of the radiolabeling process.
Thermodynamic stability constants (log K) indicate the strength of the metal-ligand bond at equilibrium. Higher values suggest a more stable complex.
| Chelator | Metal Ion | log K Value |
| DOTA | Ga³⁺ | 21.3 |
| DOTA | Cu²⁺ | 22.5 |
| DOTA | Lu³⁺ | ~25 |
| NOTA | Ga³⁺ | 30.9 |
| NOTA | Cu²⁺ | 21.6[11] |
| DTPA | Ga³⁺ | 23.0 |
| DTPA | Cu²⁺ | 21.4[11] |
| HBED | Ga³⁺ | 38.51[8] |
| DFO | Ga³⁺ | 28.65[15] |
| DFO | Zr⁴⁺ | ~37 |
Note: Stability constants can vary with experimental conditions. Data compiled from multiple sources for comparison.[4][8][11][15][16]
Radiochemical yield (RCY) is a critical parameter, especially for short-lived isotopes. Ideal BFCs allow for rapid and high-yield labeling under mild conditions (e.g., room temperature, near-neutral pH).[8]
| Chelator Conjugate | Radionuclide | Conditions (Temp, pH, Time) | Radiochemical Yield (RCY) |
| DOTA-rituximab | ⁶⁴Cu | 37°C, pH 5.5, 30 min | >98%[11] |
| NOTA-rituximab | ⁶⁴Cu | 25°C, pH 5.5, 15 min | >98%[11] |
| DFO-dbm-trastuzumab | ⁸⁹Zr | Ambient, 60 min | >99%[10] |
| Sar-dbm-trastuzumab | ⁶⁴Cu | Ambient, 60 min | >99%[10] |
| DOTA-TATE | ⁶⁸Ga | 90°C, pH 3.5-4.5, 10 min | >98%[15][17] |
| p-NO₂-Bn-PCTA | ⁶⁸Ga | 25°C, pH 4.5, 10 min | >98%[9] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of chelator-biomolecule conjugates.
This protocol describes a method for conjugating a chelator with an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.[3]
-
Antibody Preparation : Exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 8.3-8.5) at a concentration of 5-10 mg/mL. Ensure the buffer is amine-free.
-
Chelator Preparation : Dissolve the bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester) in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the chelator solution to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification : Remove unconjugated chelator and reaction byproducts by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable buffer for storage (e.g., 0.1 M sodium acetate, pH 6.0).
-
Characterization : Determine the average number of chelators per antibody using mass spectrometry or by measuring the concentration of a co-injected standard. Confirm the integrity and immunoreactivity of the resulting immunoconjugate.
This protocol is a standard method for labeling DOTA-conjugated peptides with Gallium-68.[17]
-
Generator Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffer Preparation : Adjust the pH of the ⁶⁸GaCl₃ eluate to 3.8-4.5 using a sodium acetate buffer (1.25 M).
-
Labeling Reaction : Add the DOTA-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 90-95°C for 10 minutes.
-
Quality Control : After cooling, determine the radiochemical yield (RCY) using instant thin-layer chromatography (ITLC) or radio-HPLC. A successful labeling should yield an RCY >95%.
-
Purification (if necessary) : If significant unbound ⁶⁸Ga remains, purify the product using a C18 solid-phase extraction cartridge.
This assay assesses the stability of the radiolabeled conjugate in a biologically relevant medium.[10][11]
-
Incubation : Add the purified radiolabeled conjugate to fresh human serum to a final concentration of ~1-2 µg/mL.
-
Time Points : Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis : At each time point, analyze the aliquot using size-exclusion HPLC or ITLC to quantify the percentage of radioactivity that remains associated with the biomolecule versus the amount that has been released or transchelated to serum proteins.
Application in Targeted Therapy: Signaling Pathways
Many radiopharmaceuticals function by targeting receptors that are overexpressed on cancer cells. For example, ⁶⁸Ga-DOTATATE targets somatostatin receptors (SSTRs). The binding of the radiopharmaceutical to the SSTR can lead to the internalization of the receptor-ligand complex, concentrating the radioactivity within the tumor cell for imaging or therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Cyclen Derivatives in Modern Radiochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nuclear medicine and molecular imaging, the macrocyclic chelator 1,4,7,10-tetraazacyclododecane, or cyclen, and its derivatives have emerged as a cornerstone for the development of innovative radiopharmaceuticals. Their remarkable ability to form highly stable complexes with a wide array of radiometals has propelled the creation of targeted agents for both diagnostic imaging and therapeutic applications. This technical guide provides an in-depth exploration of the core principles of cyclen derivatives in radiochemistry, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological and experimental workflows.
The Core of Radiopharmaceutical Design: Bifunctional Cyclen Chelators
The power of cyclen derivatives in radiopharmaceutical development lies in their bifunctional nature. A bifunctional chelator (BFC) is a molecule that possesses two key components: a robust chelating moiety that securely encapsulates a radiometal and a reactive functional group for covalent attachment to a biological targeting molecule, such as a peptide or monoclonal antibody.[1] This elegant design allows for the precise delivery of radiation to specific cellular targets, minimizing off-target toxicity and maximizing therapeutic or diagnostic efficacy.[2]
The most prominent and widely utilized cyclen derivative is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The four carboxylate arms of DOTA, in conjunction with the four nitrogen atoms of the cyclen ring, create a high-affinity binding pocket for a variety of trivalent metal ions, including those of significant interest in nuclear medicine like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[3]
Quantitative Data on Cyclen-Based Radiopharmaceuticals
The selection of an appropriate chelator and radiometal pairing is a critical step in radiopharmaceutical design, governed by factors such as complex stability, radiolabeling efficiency, and in vivo behavior. The following tables summarize key quantitative data for some of the most common cyclen-based radiopharmaceuticals.
Table 1: Stability Constants of DOTA Complexes with Various Metal Ions
| Metal Ion | Log KML | Reference |
| Gd³⁺ | 22.1 | [4] |
| Lu³⁺ | 23.06 | [5] |
| Yb³⁺ | 23.39 | [5] |
| Sm³⁺ | 23.36 | [5] |
| Dy³⁺ | 23.93 | [5] |
| La³⁺ | 23.8 | [6] |
| Ho³⁺ | 24.5 | [6] |
| Eu³⁺ | 26.21 | [7] |
| Cu²⁺ | 22.3 | [6] |
| Pb²⁺ | >20 (upper limit) | [8] |
Table 2: Radiolabeling Efficiency of DOTA-Conjugates with Common Radiometals
| Radiometal | Precursor | Conditions | Radiolabeling Yield | Reference |
| ⁶⁸Ga | DOTA-peptide | 90°C, 7 min, pH 3.6-4.5 | >99% | [9] |
| ¹⁷⁷Lu | DOTA-peptide | 85-95°C, 8-12 min, pH 3-4 | >95% | [10] |
| ⁶⁴Cu | DOTA-F56 peptide | 60°C, 30 min, pH 5.5 | >98% | [3] |
| ⁶⁴Cu | DOTA-Trastuzumab | Not specified | 97.4% | [1] |
Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTATATE in NCI-H69 Xenografted Mice (%ID/g)
| Organ | 1 h p.i. | 24 h p.i. | 168 h p.i. |
| Blood | 1.8 ± 0.3 | 0.2 ± 0.1 | 0.0 ± 0.0 |
| Tumor | 15.6 ± 2.8 | 12.3 ± 2.1 | 4.5 ± 0.8 |
| Kidneys | 15.4 ± 2.5 | 3.2 ± 0.5 | 0.3 ± 0.1 |
| Liver | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.1 ± 0.2 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data presented as mean ± standard deviation.[11]
Key Signaling Pathway: Somatostatin Receptor
Many successful cyclen-based radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE, target the somatostatin receptor (SSTR), which is overexpressed in many neuroendocrine tumors. The binding of the radiolabeled peptide to the SSTR initiates a cascade of intracellular events, leading to the internalization of the receptor-ligand complex. This process effectively traps the radioactivity inside the tumor cell, enhancing the diagnostic signal or therapeutic dose.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development and application of cyclen-based radiopharmaceuticals.
Protocol 1: Conjugation of a DOTA-NHS Ester to a Monoclonal Antibody
This protocol outlines the general procedure for conjugating a commercially available DOTA-N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DOTA-NHS ester (e.g., from a commercial supplier)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: If necessary, exchange the buffer of the mAb solution to the conjugation buffer using an SEC column or dialysis. Adjust the final concentration to 2-10 mg/mL.
-
DOTA-NHS Ester Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the DOTA-NHS ester solution to the mAb solution. The optimal ratio should be determined empirically. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the DOTA-mAb conjugate from unreacted DOTA and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm. The number of DOTA molecules per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.
Protocol 2: Radiolabeling of a DOTA-Peptide with Gallium-68
This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Sterile water for injection (WFI)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
-
Sterile 0.22 µm filter
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial.
-
Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg). Add the sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.[9]
-
Radiolabeling: Add a portion of the ⁶⁸GaCl₃ eluate (typically 0.5-1.5 mL, containing the desired amount of radioactivity) to the reaction vial containing the peptide and buffer.
-
Incubation: Heat the reaction vial at 90-95°C for 5-10 minutes.[9]
-
Quality Control: After cooling, perform quality control on a small aliquot of the reaction mixture using radio-TLC or radio-HPLC to determine the radiochemical purity. The mobile phase and stationary phase will depend on the specific peptide. For ⁶⁸Ga-DOTATOC, a common radio-TLC system uses a mobile phase of 1 M ammonium acetate:methanol (1:1 v/v).[13]
-
Final Formulation: If the radiochemical purity is acceptable (>95%), the final product can be drawn up into a syringe for injection after passing through a sterile 0.22 µm filter.
Experimental and Developmental Workflows
The development of a novel cyclen-based radiopharmaceutical follows a logical progression from initial design to preclinical and clinical evaluation.
The journey of a cyclen-based radiopharmaceutical from the bench to the bedside is a multi-step process that requires careful planning and execution. This workflow highlights the critical stages, from the initial concept and selection of components to the rigorous testing and eventual regulatory approval.
Conclusion
Cyclen derivatives, with DOTA at the forefront, have revolutionized the field of radiochemistry and nuclear medicine. Their versatility in chelating a wide range of radiometals, coupled with the ability to be conjugated to various targeting biomolecules, has led to the development of highly specific and effective radiopharmaceuticals. The data, protocols, and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further innovate in this exciting and impactful area of science. The continued exploration of novel cyclen derivatives and their applications promises to deliver even more precise and powerful tools for the diagnosis and treatment of disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to Bis-Cbz-cyclen: A Key Intermediate for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-Cbz-cyclen, also known as 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane, is a pivotal protected macrocyclic chelator in the development of advanced radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. Its cyclen backbone provides a robust framework for securely chelating a variety of medically relevant radioisotopes, while the carbobenzyloxy (Cbz) protecting groups allow for regioselective functionalization. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its application in the construction of radiolabeled biomolecules. Experimental protocols for radiolabeling, bioconjugation, and in vitro evaluation are presented, alongside a discussion of the potential signaling pathways implicated in the therapeutic action of its derivatives.
Physicochemical Properties
This compound is a white to off-white solid, and its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 162148-45-0 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₃₂N₄O₄ | [1][2][3][4][5] |
| Molecular Weight | 440.54 g/mol | [1][2][3][4][5] |
| Chemical Name | 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane | [4] |
| Synonyms | This compound, 1,7-Di-Cbz-cyclen | |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. | |
| Storage | Store at -20°C for long-term stability.[5] |
Synthesis of this compound
The synthesis of this compound involves the regioselective protection of two of the four nitrogen atoms of the cyclen macrocycle. The following protocol is adapted from established methods for the synthesis of similar N,N'-disubstituted cyclen derivatives.[6]
Experimental Protocol:
Materials:
-
1,4,7,10-Tetraazacyclododecane (cyclen)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (1.0 eq) in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or diisopropylethylamine (2.2 eq) to the solution.
-
Slowly add a solution of benzyl chloroformate (2.1 eq) in the same solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]
Application in Radiopharmaceutical Development
This compound serves as a crucial intermediate for the synthesis of bifunctional chelators (BFCs). The Cbz groups can be selectively removed to allow for the attachment of targeting moieties such as peptides or antibodies, while the remaining two nitrogen atoms can be functionalized with coordinating arms to enhance the stability of the radiometal complex.
Deprotection and Functionalization
The carbobenzyloxy protecting groups can be removed via catalytic hydrogenation.
Radiolabeling
The resulting bifunctional chelator can be labeled with a variety of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radioisotopes.
Experimental Protocol: Radiolabeling with ⁶⁴Cu
-
To a solution of the bifunctional cyclen derivative (typically 1-10 µg) in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.5), add ⁶⁴CuCl₂ (37-185 MBq) in 0.1 M HCl.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-95°C) for 15-60 minutes.
-
Monitor the radiolabeling efficiency by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
If necessary, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.
Quantitative Data: Stability of Cyclen-Based Chelators
| Chelator | Cu²⁺ | Ga³⁺ | Lu³⁺ | Reference |
| DOTA | 22.5 | 26.0 | 22.4 | [9] |
| TETA | 21.8 | - | 19.8 | |
| DO2A2S | >22 | - | - | [9] |
| dodpa²⁻ | 24.3-25.2 | - | - | [10] |
Note: Higher log K values indicate greater thermodynamic stability.
Bioconjugation
The bifunctional chelator can be conjugated to a targeting biomolecule, such as a monoclonal antibody, through a reactive functional group introduced during the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yeasen.com [yeasen.com]
- 4. macrocyclics.com [macrocyclics.com]
- 5. apexbt.com [apexbt.com]
- 6. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper Coordination Chemistry of Sulfur Pendant Cyclen Derivatives: An Attempt to Hinder the Reductive-Induced Demetalation in 64/67Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Bioconjugation: A Technical Guide to Chelation with Bis-Cbz-cyclen
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of chelation utilizing 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (Bis-Cbz-cyclen). As a pivotal bifunctional chelator, this compound serves as a critical linker in the development of targeted radiopharmaceuticals, enabling the stable incorporation of radiometals for diagnostic imaging and therapeutic applications. This document provides a comprehensive overview of its synthesis, mechanism of chelation, and practical applications, supplemented with detailed experimental protocols and representative data to guide researchers in this field.
Core Principles of Chelation with Cyclen-Based Ligands
The remarkable stability of metal complexes with cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives stems from a combination of thermodynamic and kinetic factors. The pre-organized structure of the macrocyclic ring minimizes the entropic penalty upon metal binding, a phenomenon known as the macrocyclic effect. This results in thermodynamically stable complexes. Furthermore, the high kinetic inertness of these complexes prevents the dissociation of the metal ion in vivo, which is crucial for minimizing off-target toxicity and ensuring the radiopharmaceutical reaches its intended biological target.
This compound features two carbobenzyloxy (Cbz) protecting groups on the nitrogen atoms at the 1 and 7 positions. These bulky, electron-withdrawing groups serve a dual purpose: they prevent the oxidation of the amine groups and allow for regioselective functionalization of the remaining secondary amines at the 4 and 10 positions. This bifunctionality is key to its utility, enabling the covalent attachment of a targeting moiety (e.g., an antibody, peptide, or small molecule) to one of the free amines, while the cyclen macrocycle securely chelates a radiometal.
Quantitative Data on Chelation
While specific thermodynamic and kinetic data for this compound are not extensively available in the public domain, the well-characterized chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a close structural analogue, provides a valuable reference for the expected stability of its metal complexes. The following table summarizes the stability constants (log K) for DOTA with various medically relevant metal ions. It is anticipated that this compound, after deprotection of the Cbz groups and functionalization, would exhibit similar high stability constants.
| Metal Ion | log K (DOTA) | Application |
| Cu²⁺ | 22.3 | PET Imaging (⁶⁴Cu) |
| Ga³⁺ | 21.3 | PET Imaging (⁶⁸Ga) |
| Lu³⁺ | 22.4 | Radiotherapy (¹⁷⁷Lu) |
| Y³⁺ | 24.9 | Radiotherapy (⁹⁰Y) |
| In³⁺ | 23.9 | SPECT Imaging (¹¹¹In) |
| Gd³⁺ | 25.5 | MRI Contrast Agent |
Note: The stability of the metal complex is influenced by factors such as pH, temperature, and the nature of the solvent.
Experimental Protocols
Synthesis of 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (this compound)
This protocol is a representative synthesis based on established methods for the N-functionalization of cyclen.
Materials:
-
1,4,7,10-Tetraazacyclododecane (cyclen)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve cyclen (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of benzyl chloroformate (2.1 equivalents) in DCM dropwise to the stirred cyclen solution over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample of the purified this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR features: Signals corresponding to the aromatic protons of the Cbz groups, a singlet for the benzylic methylene protons, and complex multiplets for the ethylene protons of the cyclen ring.
-
Expected ¹³C NMR features: Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the carbons of the cyclen macrocycle.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the product.
Isothermal Titration Calorimetry (ITC) for Metal Binding Analysis
This protocol outlines a general procedure for assessing the thermodynamics of metal chelation by a deprotected and functionalized this compound derivative.
Materials:
-
Deprotected and functionalized this compound derivative (ligand)
-
Solution of the metal salt of interest (e.g., CuCl₂, GaCl₃)
-
A suitable buffer (e.g., HEPES, MES) with a low enthalpy of ionization, pH adjusted to physiological range (e.g., 7.4).
Procedure:
-
Prepare a solution of the ligand (e.g., 100 µM) in the chosen buffer.
-
Prepare a solution of the metal salt (e.g., 1 mM) in the same buffer. Degas both solutions.
-
Load the ligand solution into the sample cell of the ITC instrument.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the metal salt solution into the ligand solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting titration data using appropriate binding models to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the metal-ligand interaction.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the application of this compound.
Caption: Experimental workflow for preparing a radiolabeled antibody using a this compound derived chelator for PET imaging.
Caption: Conceptual diagram of a deprotected and functionalized this compound derivative chelating a metal ion.
The Coordinating Chemistry of Bis-Cbz-cyclen: A Technical Guide for Drug Development Professionals
December 08, 2025
Abstract
This technical guide provides a comprehensive overview of the coordinating chemistry of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (Bis-Cbz-cyclen), a key bifunctional chelator in the development of radiopharmaceuticals and chemical probes. This document details the synthesis, metal complexation, and structural characteristics of this compound and its derivatives. A significant focus is placed on its application in the detection of apoptosis through the coordination of zinc(II) ions and subsequent binding to phosphatidylserine exposed on the outer leaflet of the cell membrane. Experimental protocols for the synthesis of the ligand and a general method for metal complexation are provided. While crystallographic and stability data for this compound itself are limited in publicly accessible literature, this guide compiles and presents analogous data from closely related 1,7-disubstituted cyclen complexes to provide a robust comparative framework for researchers.
Introduction
The macrocyclic ligand 1,4,7,10-tetraazacyclododecane (cyclen) has emerged as a foundational scaffold in coordination chemistry due to its high affinity and selectivity for a variety of metal ions. The preorganized structure of the cyclen macrocycle leads to the formation of thermodynamically stable and kinetically inert metal complexes, properties that are highly desirable in the design of metal-based drugs and diagnostic agents. The functionalization of the nitrogen atoms of the cyclen ring with pendant arms allows for the fine-tuning of the coordination properties and the introduction of additional functionalities.
1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (this compound) is a derivative of cyclen where the nitrogen atoms at the 1 and 7 positions are protected by carboxybenzyl (Cbz) groups. This strategic substitution makes this compound a valuable intermediate for the synthesis of more complex chelating agents. As a bifunctional chelator, it can be incorporated into larger molecular architectures, such as antibodies or peptides, to deliver radiometals for imaging or therapeutic applications.[1]
A particularly promising application of bis-cyclen derivatives is in the field of apoptosis imaging. Bis-zinc(II)-cyclen complexes have been shown to exhibit a selective affinity for phosphatidylserine (PS), a phospholipid that becomes exposed on the outer surface of the cell membrane during the early stages of apoptosis.[2][3] This interaction provides a non-invasive method for the detection and monitoring of cell death in various pathological conditions, including cancer and neurodegenerative diseases.
This guide will delve into the core aspects of this compound's coordinating chemistry, providing researchers, scientists, and drug development professionals with the necessary information to leverage this versatile platform in their work.
Synthesis of this compound
The synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane is achieved through the regioselective protection of the 1 and 7 nitrogen atoms of the cyclen macrocycle. A common and effective method involves the reaction of cyclen with benzyl chloroformate.
Experimental Protocol: Synthesis of 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1)
This protocol is adapted from the literature for the synthesis of 1,7-diprotected cyclen derivatives.[4][5]
Materials:
-
1,4,7,10-tetraazacyclododecane (cyclen)
-
Benzyl chloroformate
-
Chloroform (CHCl₃)
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclen (e.g., 3.0 g, 17.4 mmol) in chloroform (100 mL).
-
Place the flask in an ice bath to cool the solution to 0°C.
-
Under a nitrogen atmosphere, add benzyl chloroformate (e.g., 6.2 mL, 43.5 mmol) dropwise to the stirred solution of cyclen over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry and Metal Complexation
The four nitrogen atoms of the cyclen ring in this compound provide a strong binding pocket for a variety of metal ions. The Cbz protecting groups on the 1 and 7 nitrogens can influence the coordination geometry and kinetics of complex formation.
General Experimental Protocol for Metal Complexation
This protocol provides a general guideline for the complexation of metal ions with N-protected cyclen derivatives. The specific conditions may need to be optimized for each metal ion.
Materials:
-
1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane
-
A salt of the desired metal ion (e.g., Zn(NO₃)₂, CuCl₂, Ni(OAc)₂)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile, water)
-
pH meter and buffers (if pH control is necessary)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound ligand in the chosen solvent.
-
In a separate container, dissolve an equimolar amount of the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
If necessary, adjust the pH of the reaction mixture to facilitate complexation. For many transition metals, a pH range of 5-8 is suitable.
-
The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight to ensure complete complex formation.
-
The formation of the complex can often be observed by a color change in the solution.
-
The resulting metal complex can be isolated by evaporation of the solvent, precipitation by adding a non-solvent, or crystallization.
-
The purified complex should be characterized by techniques such as mass spectrometry, NMR spectroscopy (for diamagnetic complexes), and elemental analysis.
Structural and Stability Data
Comparative Structural Data of Related Cyclen Complexes
The following table summarizes key structural parameters from X-ray crystal structures of metal complexes with related 1,7-disubstituted cyclen ligands. This data can be used to estimate the expected bond lengths and coordination geometries for this compound complexes.
| Complex | Metal Ion | Coordination Geometry | M-N (cyclen) Bond Lengths (Å) | M-X (axial) Bond Lengths (Å) | Reference |
| --INVALID-LINK--₂ | Cu(II) | Distorted Square Pyramidal | Not specified | Not specified | [6] |
| [Ni(1,7-dibenzylcyclen)Cl₂] | Ni(II) | Distorted Octahedral | 2.050(6) - 2.157(5) | 2.103(5), 2.109(5) (Ni-O) | [6] |
Comparative Stability Constants of Related Cyclen Complexes
The stability of metal complexes is a critical factor in their biological applications. The following table presents stability constants for complexes of various metal ions with cyclen and some of its derivatives.
| Ligand | Metal Ion | log K | Conditions | Reference |
| Me₆[7]dieneN₄ | Cu(II) | 23.48 | 0.1 M NaCl, 298 K | [8] |
| Me₆[7]dieneN₄ | Ni(II) | 13.91 | 0.1 M NaCl, 298 K | [8] |
| Me₆[7]dieneN₄ | Zn(II) | 11.02 | 0.1 M NaCl, 298 K | [8] |
| Histidine | Cu(II) | 10.11 | 0.1 M KCl, 25 °C | [7] |
| Histidine | Ni(II) | 8.68 | 0.1 M KCl, 25 °C | [7] |
| Histidine | Zn(II) | 6.52 | 0.1 M KCl, 25 °C | [7] |
Application in Apoptosis Detection
A significant application of bis-cyclen derivatives is in the development of probes for the detection of apoptosis. The underlying principle is the selective binding of bis-zinc(II)-cyclen complexes to phosphatidylserine (PS) that is exposed on the surface of apoptotic cells.
Mechanism of Action
In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, a class of enzymes known as scramblases facilitates the translocation of PS to the outer leaflet. Bis-zinc(II)-cyclen complexes have been designed to have a high affinity for the anionic headgroup of PS. By conjugating a fluorescent reporter molecule to the bis-cyclen scaffold, the binding event can be visualized and quantified, allowing for the identification of apoptotic cells.[2][9]
Diagram of Apoptosis Detection Workflow:
Caption: Workflow for detecting apoptotic cells with fluorescent bis(Zn-cyclen) probes.
Conclusion
This compound is a versatile and valuable building block in the field of coordination chemistry, with significant potential in the development of advanced diagnostic and therapeutic agents. Its well-defined synthesis and predictable coordination behavior make it an attractive platform for the construction of sophisticated metal complexes. The application of its derivatives, particularly bis-zinc(II)-cyclen complexes, in the imaging of apoptosis highlights the power of rational design in creating chemical tools to probe complex biological processes. While further research is needed to fully elucidate the structural and stability landscape of this compound's own metal complexes, the comparative data presented in this guide provides a solid foundation for future investigations and applications in drug development and beyond.
References
- 1. Monitoring apoptosis with fluorescent Zn2+-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a radiolabeled bis-zinc(II)-cyclen complex as a potential probe for in vivo imaging of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Grafted dinuclear zinc complexes for selective recognition of phosphatidylserine: Application to the capture of extracellular membrane microvesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent detection of apoptotic cells by using zinc coordination complexes with a selective affinity for membrane surfaces enriched with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bis-Cbz-cyclen for Radiopharmaceutical Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bis-Cbz-cyclen (1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane), a bifunctional chelator with significant potential in the design of novel radiopharmaceuticals. This document outlines its synthesis, the subsequent steps of deprotection, conjugation to targeting biomolecules, and radiolabeling with medically relevant radionuclides such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga). The guide is intended for researchers and professionals in the field of radiopharmaceutical development, offering detailed methodologies and insights into the application of this versatile chelator.
Introduction to this compound in Radiopharmaceutical Design
Radiopharmaceuticals are a class of medicinal products containing a radioactive isotope, designed to target specific tissues or organs for diagnostic imaging or therapeutic purposes. The efficacy of a radiopharmaceutical is highly dependent on the stable chelation of the radioisotope and its efficient delivery to the target site. Bifunctional chelators (BFCs) are pivotal in this context, as they provide a stable coordination cage for the radiometal and a functional group for covalent attachment to a targeting vector, such as a peptide or antibody.[1]
This compound is a derivative of the well-established macrocycle cyclen (1,4,7,10-tetraazacyclododecane). The carbobenzyloxy (Cbz) protecting groups on two of the nitrogen atoms allow for regioselective functionalization of the remaining two nitrogens. Upon removal of the Cbz groups, the resulting free amines can be conjugated to a targeting biomolecule. The cyclen backbone is known to form highly stable complexes with a variety of radiometals, making this compound an attractive platform for the development of next-generation radiopharmaceuticals.[2]
Synthesis of this compound
Experimental Protocol: Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane
Materials:
-
1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure: [2]
-
To a solution of 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane in methanol, add 10% Pd/C catalyst and ammonium formate.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (selective removal of two benzyl groups), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane.
Note: The yield for this selective debenzylation is reported to be high under mild conditions.[2]
Deprotection and Conjugation to Targeting Biomolecules
The utility of this compound as a bifunctional chelator lies in the ability to deprotect the Cbz groups to reveal reactive secondary amines, which can then be conjugated to a targeting moiety, typically a peptide.
Cbz Deprotection
The carbobenzyloxy group is a widely used amine protecting group that can be removed under various conditions, most commonly through catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection
-
Dissolve the Cbz-protected cyclen derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature and atmospheric pressure.
-
Monitor the reaction by TLC or LC-MS until complete deprotection is observed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected cyclen derivative.
Conjugation to Peptides
The deprotected cyclen derivative, now possessing two free secondary amine groups, can be conjugated to a peptide. This is typically achieved by forming an amide bond with a carboxylic acid group on the peptide.
Experimental Protocol: Peptide Conjugation
-
Activate the carboxylic acid group of the peptide using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).
-
Add the deprotected cyclen derivative to the activated peptide solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the resulting peptide-cyclen conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling with ⁶⁴Cu and ⁶⁸Ga
The final step in the preparation of the radiopharmaceutical is the chelation of the desired radionuclide. Cyclen and its derivatives are well-suited for chelating various radiometals, with ⁶⁴Cu and ⁶⁸Ga being of particular interest for Positron Emission Tomography (PET) imaging.
Radiolabeling with ⁶⁴Cu
Experimental Protocol: ⁶⁴Cu Labeling
-
To a solution of the cyclen-peptide conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.5), add the desired amount of [⁶⁴Cu]CuCl₂.
-
Incubate the reaction mixture at an elevated temperature (e.g., 85-95 °C) for a specified time (e.g., 30-60 minutes).
-
Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.
-
If necessary, purify the ⁶⁴Cu-labeled conjugate using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁴Cu.
Radiolabeling with ⁶⁸Ga
Experimental Protocol: ⁶⁸Ga Labeling
-
Obtain [⁶⁸Ga]GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Buffer the eluate containing [⁶⁸Ga]GaCl₃ with a suitable buffer (e.g., sodium acetate) to achieve a pH of 3.5-4.5.
-
Add the cyclen-peptide conjugate to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95 °C) for a short period (e.g., 5-15 minutes).
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Purification can be performed using a C18 Sep-Pak cartridge if required.
Quantitative Data and Stability
While specific quantitative data for this compound is not extensively reported, the performance of other cyclen-based chelators provides a valuable benchmark. The following tables summarize typical data for related compounds.
Table 1: Comparison of Radiolabeling Efficiency for Different Bifunctional Chelators with ⁶⁸Ga
| Chelator | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| DOTA-TATE | 10 min, 95 °C, pH 4.5 | >98 | [3] |
| NOTA-Peptide | 10 min, RT, pH 4.5 | >95 | [3] |
| This compound-Peptide (Expected) | 10-15 min, 95 °C, pH 4.0-5.0 | >95 | (Estimated) |
Table 2: In Vitro and In Vivo Stability of Radiometal-Chelator Complexes
| Radiopharmaceutical | In Vitro Stability (Serum, 24h) | In Vivo Stability Notes | Reference |
| [⁶⁴Cu]Cu-DOTA-Peptide | >95% | Some transchelation to liver proteins observed. | [4] |
| [⁶⁴Cu]Cu-TETA-Peptide | >95% | More stable in vivo than DOTA complexes. | [4] |
| [⁶⁸Ga]Ga-DOTA-Peptide | >98% | High in vivo stability. | [5] |
| [⁶⁴Cu]Cu-Bis-Cbz-cyclen-Peptide (Expected) | >95% | Expected to be comparable or better than DOTA complexes. | (Inferred) |
| [⁶⁸Ga]Ga-Bis-Cbz-cyclen-Peptide (Expected) | >98% | Expected to be highly stable in vivo. | (Inferred) |
Visualizations of Key Processes
Experimental Workflow for Radiopharmaceutical Development
Caption: General workflow for the development of a peptide-based radiopharmaceutical using this compound.
Signaling Pathway Targeted by a Peptide-Based Radiopharmaceutical
The signaling pathway targeted depends on the peptide used for conjugation. For example, a radiolabeled somatostatin analogue would target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.
Caption: Simplified signaling pathway of a somatostatin receptor-targeted radiopharmaceutical.
Conclusion
This compound presents a valuable and versatile platform for the development of novel radiopharmaceuticals. Its synthesis, while requiring careful control of protecting group chemistry, allows for the regioselective introduction of targeting moieties. The robust cyclen backbone ensures stable chelation of medically important radionuclides like ⁶⁴Cu and ⁶⁸Ga. While specific quantitative data for this compound itself is an area for further research, the extensive knowledge base on related cyclen derivatives provides a strong foundation for its successful application in the design and development of next-generation targeted radiodiagnostics and radiotherapeutics. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to begin exploring the potential of this compound in their radiopharmaceutical design endeavors.
References
An In-depth Technical Guide to the Discovery and Development of Cyclen-Based Chelators
Introduction
Cyclen (1,4,7,10-tetraazacyclododecane) is a foundational macrocyclic molecule that has become a cornerstone in the field of coordination chemistry and medicinal drug development.[1] Its pre-organized, cage-like structure provides a highly stable platform for chelating, or binding, a wide variety of metal ions.[2][3] This has led to the extensive development of cyclen derivatives, which are modified with various functional pendant arms to fine-tune their properties for specific applications.[2][3] These chelators are particularly vital in nuclear medicine and magnetic resonance imaging (MRI), where they form highly stable and kinetically inert complexes with radioactive or paramagnetic metal ions, respectively.[4][5][6] A target-specific metalloradiopharmaceutical typically consists of the metallic radionuclide, a bifunctional chelator (BFC) that binds the metal, a linker, and a biomolecule that targets specific cells or tissues.[4][7] The exceptional stability of cyclen-based complexes is crucial for preventing the in vivo release of potentially toxic free metal ions, making them safer for clinical use.[3][5]
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of cyclen-based chelators, with a focus on their application in drug development.
Core Structure and Key Derivatives
The parent cyclen molecule is a 12-membered ring containing four nitrogen atoms.[1] Its derivatives are synthesized by attaching coordinating pendant arms to these nitrogen atoms. This modification enhances the stability and kinetic inertness of the resulting metal complexes and allows for the introduction of functional groups for conjugation to biomolecules.[3]
Common Cyclen-Based Chelators:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): One of the most widely used chelators, DOTA features four carboxymethyl arms.[5] It is considered a "gold standard" for chelating lanthanide ions like Gadolinium(III) for MRI and Lutetium-177 for radiotherapy.[8] DOTA typically acts as an octadentate ligand, binding the metal via its four nitrogen atoms and four carboxylate groups.[9]
-
DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)): Similar to DOTA, but with methylphosphonate arms instead of carboxylate arms. These complexes often exhibit very high thermodynamic stability.[3][4]
-
TCMC (1,4,7,10-tetrakis-(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane), also known as DOTAM: This chelator replaces the "harder" carboxylic acid donors of DOTA with "softer" amide groups, which can alter its affinity for different metal ions.[7][10]
-
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid): A derivative where one nitrogen atom remains unsubstituted, providing a site for conjugation to targeting vectors like peptides or antibodies.[5][11]
-
DOTPI (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis[methylene(2-carboxyethyl)phosphinic acid]): A tetraphosphinate chelator that includes four additional carboxylic acid moieties, enabling facile conjugation to multiple biomolecules.[12]
Quantitative Data on Cyclen-Based Chelators
The selection of a chelator for a specific application is driven by its ability to form a stable and inert complex with the desired metal ion. The following tables summarize key quantitative data for various cyclen-based chelators.
Table 1: Thermodynamic Stability Constants (log KML)
The thermodynamic stability constant (log KML) indicates the strength of the interaction between the chelator and the metal ion at equilibrium. Higher values signify a more stable complex.
| Chelator | Metal Ion | log KML | Reference |
| DOTPI | Cu(II) | 23.11 | [12] |
| DOTPI | Lu(III) | 20.0 | [12] |
| DOTPI | Y(III) | 19.6 | [12] |
| DOTPI | Gd(III) | 21.0 | [12] |
| dodpa | Mn(II) | 17.40 | [13] |
| Medodpa | Mn(II) | 17.46 | [13] |
| dodpa | Cu(II) | 24.34-25.17 | [13] |
| Medodpa | Cu(II) | 24.74 | [13] |
| dodpa | Gd(III) | 17.27 | [13] |
| Medodpa | Gd(III) | 17.59 | [13] |
Table 2: Radiochemical Yields
Radiochemical yield is a critical parameter in the production of radiopharmaceuticals, indicating the efficiency of radioisotope incorporation.
| Chelator | Radioisotope | Yield (%) | Conditions | Reference |
| DOTA | 197m/gHg | 0-6% | 80°C, 10-4 M | [7][10][14] |
| TCMC | 197m/gHg | 0-6% | 80°C, 10-4 M | [7][10][14] |
| p-SCN-Bn-DOTA | 197m/gHg | 70.9 ± 1.1% | 80°C, 10-4 M | [10][14] |
| p-SCN-Bn-TCMC | 197m/gHg | 100 ± 0.0% | 80°C, 10-4 M | [10][14] |
| L5 | 177Lu | 96% | Mild conditions | [8] |
Table 3: Kinetic Inertness
Kinetic inertness refers to the resistance of a complex to dissociation. For in vivo applications, high kinetic inertness is paramount to prevent the release of the metal ion. This is often measured by the half-life (t1/2) of the complex under harsh, acidic conditions.
| Complex | Conditions | Half-life (t1/2) | Reference |
| [CuL1] | 5 M HCl, 363.2 K | 4.28 hours | [15][16] |
| [CuL2] | 12 M HCl, 363.2 K | 30.8 days | [15][16] |
Experimental Protocols
Detailed and reproducible experimental methods are essential for the development and validation of new chelators.
Protocol 1: Synthesis of a DOTA-like Chelator (General)
This protocol outlines the general synthesis of DOTA, which was first reported in 1976 by the reaction of cyclen with bromoacetic acid.[9]
-
Dissolution: Dissolve cyclen in a suitable aqueous basic solution (e.g., sodium hydroxide).
-
Alkylation: Add bromoacetic acid dropwise to the cyclen solution at a controlled temperature (e.g., 80°C). The base is crucial to neutralize the HBr formed during the reaction.
-
pH Control: Maintain the pH of the reaction mixture in the alkaline range (e.g., pH > 10) throughout the addition of bromoacetic acid.
-
Reaction Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: Once the reaction is complete, acidify the solution with a strong acid (e.g., HCl) to precipitate the DOTA product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then purify further by recrystallization or ion-exchange chromatography.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Radiolabeling with a Metallic Radioisotope
This protocol describes a typical procedure for radiolabeling a bifunctional chelator (BFC) conjugated to a targeting vector.
-
Preparation: Prepare a solution of the BFC-conjugate in a suitable buffer (e.g., ammonium acetate or sodium citrate) at a specific pH that is optimal for the radiometal being used.
-
Addition of Radioisotope: Add the radioisotope solution (e.g., 177LuCl3 or 68GaCl3) to the BFC-conjugate solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 80-100°C) for a specific duration (e.g., 15-30 minutes). Some modern chelators are designed for rapid labeling at room temperature.[8]
-
Quality Control: Determine the radiochemical yield and purity using radio-TLC or radio-HPLC. A common method involves spotting the reaction mixture on a TLC plate and developing it with a suitable mobile phase to separate the radiolabeled conjugate from the free radioisotope.
-
Purification (if necessary): If significant amounts of free radioisotope remain, purify the radiolabeled product using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
Protocol 3: In Vitro Stability Assessment
The stability of the radiolabeled complex is tested by challenging it against biological components or competing chelators.
-
Serum Stability: Incubate the purified radiolabeled complex in human serum at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), analyze aliquots by radio-HPLC or size-exclusion chromatography to quantify the percentage of intact radiolabeled complex.
-
Challenge with Competing Chelators: Incubate the radiolabeled complex with a large molar excess (e.g., 1000-fold) of a strong competing chelator like DTPA or EDTA.[12] Analyze the mixture at different time points to determine the extent of transchelation (transfer of the radioisotope to the competing chelator).
-
Challenge with Glutathione: To assess stability against intracellular reducing agents, incubate the complex with a solution of glutathione and monitor for any degradation or release of the radioisotope over time.[10][14]
Protocol 4: Determination of Thermodynamic Stability Constants
Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[12][17]
-
Apparatus: Use a temperature-controlled titration vessel equipped with a pH electrode, a stirrer, and a burette for automated titrant delivery.
-
Solution Preparation: Prepare a solution of the chelator in a background electrolyte of constant ionic strength (e.g., 0.15 M NaNO3).[17] For metal complex titrations, add a known concentration of the metal salt (e.g., CuCl2, GdCl3).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH change as a function of the volume of titrant added.
-
Data Analysis: Use specialized software (e.g., PITMAP) to analyze the titration curve.[17] The software refines a chemical model that includes the ligand protonation equilibria and the metal-ligand complexation equilibria to calculate the respective stability constants (log K values). For very stable complexes, competitive titrations or direct measurement with an ion-selective electrode may be necessary.[17]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in the development of cyclen-based chelators.
Caption: Workflow for developing a cyclen-based radiopharmaceutical.
Caption: Targeted radiopharmaceutical binding and mechanism of action.
Caption: Structure-property relationships in cyclen-based chelators.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. CYCLEN Derivatives - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 10. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cyclen-based tetraphosphinate chelator for the preparation of radiolabeled tetrameric bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Copper-64 Radiolabeling using Bis-Cbz-cyclen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging in oncologic applications. Its decay characteristics allow for high-resolution imaging and provide the potential for theranostic applications. The effective use of ⁶⁴Cu in PET imaging relies on the stable chelation of the radioisotope by a bifunctional chelator, which is, in turn, conjugated to a targeting biomolecule. Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are excellent chelators for copper ions due to their high thermodynamic stability and kinetic inertness, which are crucial to prevent the release of free ⁶⁴Cu in vivo.
Bis-Cbz-cyclen (1,7-bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane) is a bifunctional chelator precursor where two of the nitrogen atoms of the cyclen ring are protected by carboxybenzyl (Cbz) groups. This protection allows for selective functionalization of the remaining secondary amines. For radiolabeling with ⁶⁴Cu, the Cbz protecting groups must be removed to enable the nitrogen lone pairs to coordinate with the copper ion. This document provides a detailed protocol for the deprotection of this compound and the subsequent radiolabeling with ⁶⁴Cu, along with quality control procedures.
Materials and Reagents
| Chemicals | Supplier | Grade |
| This compound | MedchemExpress or Macrocyclics | ≥95% |
| ⁶⁴CuCl₂ in 0.1 M HCl | Cyclotron Facility | Radiopharmaceutical |
| Aluminum chloride (AlCl₃) | Sigma-Aldrich | Anhydrous, ≥99% |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Sodium bicarbonate (NaHCO₃) | Sigma-Aldrich | ACS Reagent |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | ACS Reagent |
| Ammonium acetate (NH₄OAc) | Sigma-Aldrich | BioXtra |
| Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | ≥99% |
| Water for Injection (WFI) | Various | USP Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | HPLC Grade |
| Instant thin-layer chromatography (iTLC) plates | Agilent Technologies | |
| C18 Sep-Pak Light Cartridges | Waters |
Experimental Protocols
Deprotection of this compound
This protocol describes the removal of the Cbz protecting groups from this compound to yield the active cyclen chelator. This procedure is adapted from a mild deprotection method using aluminum chloride in hexafluoroisopropanol.[1][2]
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1 equivalent) in hexafluoroisopropanol (HFIP).
-
Add anhydrous aluminum chloride (AlCl₃, 3 equivalents) to the solution at room temperature. The mixture will be a suspension.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the deprotected cyclen derivative.
-
Purify the crude product by column chromatography if necessary.
⁶⁴Cu Radiolabeling of Deprotected Cyclen
This protocol outlines the complexation of the deprotected cyclen with ⁶⁴CuCl₂. The conditions are based on general procedures for labeling cyclen-based chelators.[3][4]
Procedure:
-
Prepare a stock solution of the deprotected cyclen in 0.1 M ammonium acetate buffer (pH 5.5).
-
In a sterile, metal-free microcentrifuge tube, add an appropriate volume of the deprotected cyclen stock solution.
-
Add the desired amount of ⁶⁴CuCl₂ (in 0.1 M HCl) to the chelator solution.
-
Adjust the final pH of the reaction mixture to 5.0-5.5 with ammonium acetate buffer.
-
Incubate the reaction mixture at 37-45°C for 30-60 minutes with gentle agitation.
-
After incubation, quench the reaction by adding a small volume of 5 mM DTPA solution to chelate any unreacted ⁶⁴Cu.
Purification of ⁶⁴Cu-labeled Cyclen
Purification is performed to remove unreacted ⁶⁴Cu and other impurities.
Procedure:
-
Condition a C18 Sep-Pak Light cartridge by washing with ethanol followed by Water for Injection.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with Water for Injection to remove unchelated ⁶⁴Cu-DTPA complex and other polar impurities.
-
Elute the ⁶⁴Cu-labeled cyclen complex with an ethanol/water mixture (e.g., 85:15).
-
Collect the eluate in a sterile vial.
Quality Control
Radiochemical Purity by Radio-TLC
Procedure:
-
Spot a small aliquot of the final product onto an iTLC plate.
-
Develop the plate using an appropriate mobile phase (e.g., 50 mM DTPA in saline).
-
In this system, the ⁶⁴Cu-cyclen complex will migrate with the solvent front (Rf = 1.0), while free ⁶⁴Cu and ⁶⁴Cu-DTPA will remain at the origin (Rf = 0.0).
-
Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity at each position.
Radiochemical Purity by Radio-HPLC
Procedure:
-
Inject a small aliquot of the final product into an HPLC system equipped with a reverse-phase C18 column and a radioactivity detector.
-
Elute with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Monitor the chromatogram for the retention time of the ⁶⁴Cu-labeled cyclen complex and any potential impurities, such as free ⁶⁴Cu.
Data Presentation
| Parameter | Typical Value |
| Radiolabeling Conditions | |
| pH | 5.0 - 5.5 |
| Temperature | 37 - 45 °C |
| Time | 30 - 60 minutes |
| Quality Control Results | |
| Radiochemical Purity (TLC) | > 95% |
| Radiochemical Purity (HPLC) | > 95% |
| Specific Activity | > 1 mCi/µg (dependent on initial ⁶⁴Cu activity) |
Visualizations
Caption: Experimental workflow for the preparation of ⁶⁴Cu-labeled cyclen from this compound.
Caption: Quality control workflow for the analysis of ⁶⁴Cu-labeled cyclen.
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-Cbz-cyclen in PET Imaging Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-Cbz-cyclen as a precursor in the development of Positron Emission Tomography (PET) imaging probes. While direct literature detailing the use of this compound for PET probe synthesis is emerging, this document leverages established methodologies for structurally similar bis-cyclen-based PET agents to provide a robust framework for researchers. The primary example referenced is a ¹¹C-labeled bis-zinc(II)-cyclen complex, a validated probe for imaging cell death, for which a synthetic pathway adaptable from a this compound precursor is detailed.
Application Notes
1. Introduction to this compound as a Precursor
This compound (1,7-bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane) is a derivative of the macrocyclic ligand cyclen, featuring two amine groups protected by carboxybenzyl (Cbz) groups. This protection strategy allows for selective functionalization of the remaining secondary amines and subsequent deprotection under specific conditions to yield the free amine or a metal-complexed macrocycle. In the context of PET probe development, this compound serves as a valuable precursor for synthesizing bifunctional chelators. These chelators can be conjugated to a targeting moiety (e.g., a peptide, antibody, or small molecule) and subsequently radiolabeled with a positron-emitting radionuclide.
2. Principle of Bis-cyclen Based PET Probes for Cell Death Imaging
A key application of bis-cyclen derivatives is in the development of probes for imaging apoptosis (programmed cell death). During apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is externalized to the cell surface. Zinc(II)-cyclen complexes have been shown to have a strong affinity for the phosphate head group of PS.[1][2] A PET probe consisting of a bis-zinc(II)-cyclen complex can, therefore, bind to apoptotic cells with high specificity, allowing for the non-invasive in vivo visualization and quantification of cell death. This has significant implications for monitoring tumor response to therapy, assessing neurodegenerative diseases, and studying ischemic injury.
3. Featured Application: ¹¹C-labeled Bis-zinc(II)-cyclen for Apoptosis Imaging
A notable example of a bis-cyclen based PET probe is a ¹¹C-labeled bis-zinc(II)-cyclen complex, referred to as ¹¹C-CyclenZn2.[1][2] This probe has been successfully synthesized and evaluated for its ability to detect cell death both in vitro and in vivo.[1][2] The synthesis involves the radiolabeling of a suitable precursor, followed by deprotection and chelation with zinc. While the reported synthesis starts from a Boc-protected precursor, a similar synthetic strategy can be adopted starting from this compound.
Data Presentation
The following tables summarize the key quantitative data for the ¹¹C-CyclenZn2 probe, providing a benchmark for researchers developing similar agents.
Table 1: Radiolabeling and Quality Control of ¹¹C-CyclenZn2
| Parameter | Value | Reference |
| Radiochemical Yield (uncorrected) | 12 ± 3% | [1][2] |
| Radiochemical Purity | > 95% | [1][2] |
| Specific Activity | 0.75-1.01 GBq/µmol | [1][2] |
| Total Preparation Time | ~40 min | [1][2] |
Table 2: In Vitro Cell Uptake of ¹¹C-CyclenZn2 in Camptothecin-Treated PC-3 Cells (Apoptotic) vs. Control Cells
| Cell Type | Uptake Rate (% applied dose / 10⁶ cells) | Reference |
| Camptothecin-Treated PC-3 Cells | Significantly higher than control | [1][2] |
| Control PC-3 Cells | Baseline | [1][2] |
Table 3: In Vivo Biodistribution of ¹¹C-CyclenZn2 in Mice Bearing S-180 Fibrosarcoma at 60 min Post-Injection
| Organ | Uptake (%ID/g) | Reference |
| Blood | Low | [1] |
| Liver | High | [1] |
| Kidney | High | [1] |
| Muscle | Low | [1] |
| Brain | Low | [1] |
| Tumor (Cyclophosphamide-treated) | Significantly increased | [1] |
| Tumor (Control) | Baseline | [1] |
Experimental Protocols
Protocol 1: Synthesis of Bis-cyclen Precursor from this compound
This protocol describes the deprotection of this compound to yield the free amine precursor, which can then be further modified and radiolabeled.
1. Materials:
- This compound
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂) or Ammonium formate
- Inert atmosphere (e.g., Argon or Nitrogen)
- Standard glassware for organic synthesis
- Filtration apparatus (e.g., Celite pad)
2. Procedure (Catalytic Hydrogenolysis):
- Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
- Purge the flask with an inert gas.
- Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected bis-cyclen product.
Protocol 2: Radiolabeling with Carbon-11
This protocol is adapted from the synthesis of ¹¹C-CyclenZn2 and outlines the general steps for ¹¹C-methylation of a precursor, followed by deprotection and zinc chelation.
1. Materials:
- Deprotected bis-cyclen precursor
- [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
- Acetone
- Hydrochloric acid (HCl) solution
- Zinc nitrate (Zn(NO₃)₂) solution
- Automated radiochemistry synthesis module
- High-Performance Liquid Chromatography (HPLC) for purification
- Solid-phase extraction (SPE) cartridge (e.g., C18)
2. Procedure:
- Produce [¹¹C]CH₃OTf from [¹¹C]CO₂ using a cyclotron and a synthesis module.
- Trap the [¹¹C]CH₃OTf in a solution of the bis-cyclen precursor in acetone.
- Heat the reaction mixture (e.g., at 100°C for 5 minutes) to facilitate the ¹¹C-methylation.
- After the reaction, perform acidic hydrolysis by adding HCl solution to remove any remaining protecting groups.
- Neutralize the reaction mixture.
- Add zinc nitrate solution to the mixture to facilitate the chelation of Zn(II) ions by the bis-cyclen ligand.
- Purify the resulting ¹¹C-labeled bis-zinc(II)-cyclen complex using semi-preparative HPLC.
- Formulate the final product by passing the HPLC fraction through a C18 SPE cartridge, eluting with ethanol, and diluting with saline for injection.
Protocol 3: In Vitro Cell Uptake Assay
1. Materials:
- Apoptotic cells (e.g., PC-3 cells treated with camptothecin) and control cells
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- ¹¹C-labeled bis-zinc(II)-cyclen probe
- Gamma counter
2. Procedure:
- Plate cells in multi-well plates and culture until they reach the desired confluency.
- Induce apoptosis in the treatment group using a suitable agent (e.g., camptothecin).
- Remove the culture medium and wash the cells with PBS.
- Add fresh medium containing a known activity of the ¹¹C-labeled probe to each well.
- Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
- After incubation, remove the radioactive medium and wash the cells multiple times with cold PBS to remove unbound tracer.
- Lyse the cells and collect the lysate.
- Measure the radioactivity in the cell lysate using a gamma counter.
- Determine the cell number in parallel wells to normalize the radioactivity uptake per million cells.
Protocol 4: In Vivo PET Imaging and Biodistribution
1. Materials:
- Tumor-bearing animal model (e.g., mice with S-180 fibrosarcoma)
- ¹¹C-labeled bis-zinc(II)-cyclen probe
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Gamma counter
2. Procedure:
- Anesthetize the animal.
- Administer a known activity of the ¹¹C-labeled probe via intravenous injection (e.g., tail vein).
- Perform dynamic or static PET scans at specified time points post-injection.
- After the final scan, euthanize the animal.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Overall workflow for PET probe development from a this compound precursor.
Caption: Simplified signaling pathway of apoptosis leading to PET probe binding.
Caption: Key steps in the radiolabeling and purification of the bis-cyclen PET probe.
References
Application Notes and Protocols: Bis-Cbz-cyclen in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Radionuclide Therapy (TRT) is a promising strategy in oncology that delivers cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1] This is achieved by conjugating a radionuclide to a targeting vector, such as a monoclonal antibody or peptide, that specifically binds to tumor-associated antigens or receptors.[2] The success of TRT relies heavily on the use of a bifunctional chelator, a molecule that can stably bind the therapeutic radiometal on one end and covalently attach to the targeting vector on the other.[3]
Bis-Cbz-cyclen (1,7-bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane) is a cyclen derivative with two of its amine groups protected by carboxybenzyl (Cbz) groups.[4][5] This structure presents an opportunity for its use as a precursor in a multi-step synthesis of novel radiopharmaceuticals. The two unprotected secondary amines at the 4 and 10 positions can be functionalized to introduce a linker for conjugation to a targeting vector. Following conjugation, the Cbz protecting groups can be removed to reveal the full chelating cavity of the cyclen macrocycle, enabling it to be radiolabeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).
These application notes provide a detailed, albeit theoretical, framework and protocols for the functionalization of this compound, its conjugation to targeting vectors, subsequent deprotection, and radiolabeling for applications in targeted radionuclide therapy.
Overall Workflow
The proposed pathway for converting this compound into a targeted radiopharmaceutical involves a four-stage process. This begins with the chemical modification of the this compound core, followed by its attachment to a biological targeting molecule. The third stage involves the critical deprotection step to enable radionuclide chelation. The final stage is the radiolabeling of the construct to produce the final therapeutic agent.
Caption: Workflow for developing a this compound-based radiopharmaceutical.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Chelator Precursor from this compound
This protocol describes the functionalization of this compound by alkylating the free secondary amines to introduce a linker terminating in an isothiocyanate (NCS) group, a commonly used functional group for conjugation to amine residues on proteins and peptides.
Materials:
-
This compound
-
1-(2-bromoethyl)-4-isothiocyanatobenzene (or similar bifunctional linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 1-(2-bromoethyl)-4-isothiocyanatobenzene (2.2 equivalents) in anhydrous DMF.
-
Add the solution of the linker dropwise to the this compound solution over 30 minutes.
-
Heat the reaction mixture to 50°C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the DMF under reduced pressure.
-
Redissolve the residue in DCM and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in Hexanes to yield the functionalized precursor, 4,10-bis(2-(4-isothiocyanatophenyl)ethyl)-1,7-bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane .
| Parameter | Value / Condition |
| Solvent | Anhydrous DMF |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Molar Ratio (Chelator:Linker:Base) | 1 : 2.2 : 2.5 |
| Reaction Temperature | 50°C |
| Reaction Time | 18-24 hours |
| Purification Method | Silica Gel Column Chromatography |
| Hypothetical Yield | 60-75% |
| Hypothetical Purity (HPLC) | >95% |
| Table 1. Reaction Parameters for the Synthesis of a Functionalized this compound Derivative. |
Protocol 2: Conjugation to a Targeting Antibody
This protocol outlines the conjugation of the isothiocyanate-functionalized precursor to a monoclonal antibody (mAb).
Materials:
-
Functionalized this compound precursor (from Protocol 1)
-
Monoclonal Antibody (e.g., Trastuzumab, Cetuximab) at 5-10 mg/mL
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Purification Buffer: 0.1 M Ammonium Acetate, pH 5.5, containing 5 mM DTPA
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare the antibody solution by buffer exchanging into the Conjugation Buffer using a PD-10 column to a final concentration of 5-10 mg/mL.
-
Dissolve the functionalized this compound precursor in anhydrous DMSO to a concentration of 10 mM.
-
Add the precursor solution to the antibody solution to achieve a final molar ratio of 10:1 (chelator:mAb). The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture for 4-6 hours at 37°C with gentle agitation.
-
Purify the resulting immunoconjugate by size-exclusion chromatography (e.g., two consecutive PD-10 columns) equilibrated with Purification Buffer to remove unconjugated chelator.
-
Determine the protein concentration (e.g., by Nanodrop or BCA assay) and the number of chelators per antibody, typically by MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the chelator has a distinct chromophore.
| Parameter | Value / Condition |
| Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 |
| Molar Ratio (Chelator:mAb) | 10:1 |
| Reaction Temperature | 37°C |
| Reaction Time | 4-6 hours |
| Purification Method | Size-Exclusion Chromatography (PD-10) |
| Hypothetical Chelator/mAb Ratio | 2-5 |
| Hypothetical Protein Recovery | >90% |
| Table 2. Parameters and Quality Control for Antibody Conjugation. |
Protocol 3: Cbz-Deprotection of the Immunoconjugate
This protocol describes a mild, acid-mediated method for removing the Cbz protecting groups from the immunoconjugate, a critical step to enable radiolabeling.[6] Catalytic hydrogenolysis is generally incompatible with antibodies.
Materials:
-
Protected Immunoconjugate (from Protocol 2)
-
Deprotection Solution: 1 M HCl in Isopropanol (IPA·HCl), freshly prepared or sourced commercially.
-
Neutralization Buffer: 1 M Sodium Acetate, pH 7.0
-
Purification Buffer: 0.1 M Ammonium Acetate, pH 5.5
-
PD-10 desalting columns
Procedure:
-
Lyophilize the protected immunoconjugate to remove aqueous buffer.
-
Re-suspend the lyophilized powder in the chilled (4°C) Deprotection Solution at a concentration of 1-2 mg/mL.
-
Incubate the reaction at 4°C for 30-60 minutes. The reaction should be carefully monitored to avoid protein degradation.
-
Neutralize the reaction by adding an equal volume of Neutralization Buffer.
-
Immediately purify the deprotected immunoconjugate using a PD-10 column equilibrated with Purification Buffer to remove the acid and deprotection byproducts.
-
Characterize the final product to confirm deprotection (e.g., via mass spectrometry on a small peptide analogue) and ensure protein integrity (e.g., via SDS-PAGE and binding assays).
Protocol 4: Radiolabeling with Lutetium-177
This protocol details the radiolabeling of the deprotected immunoconjugate with the therapeutic radionuclide ¹⁷⁷Lu.[7]
Materials:
-
Deprotected Immunoconjugate (from Protocol 3)
-
¹⁷⁷LuCl₃ in 0.05 M HCl (high specific activity)
-
Radiolabeling Buffer: 0.5 M Ammonium Acetate, pH 5.5
-
Quenching Solution: 50 mM DTPA in water
-
PD-10 desalting column
-
Instant Thin Layer Chromatography (ITLC) strips (e.g., ITLC-SG)
-
Mobile Phase: 0.1 M Sodium Citrate, pH 6.0
Procedure:
-
In a sterile, lead-shielded vial, add a calculated amount of the deprotected immunoconjugate (e.g., 100 µg).
-
Add Radiolabeling Buffer to adjust the pH to 5.0-5.5.
-
Add ¹⁷⁷LuCl₃ solution (e.g., 185-370 MBq) to the vial.
-
Incubate the reaction mixture at 40°C for 30-45 minutes.
-
Determine the radiochemical purity (RCP) using ITLC. In the specified mobile phase, the ¹⁷⁷Lu-immunoconjugate remains at the origin (Rf = 0.0), while free ¹⁷⁷Lu moves with the solvent front (Rf = 1.0).
-
If the RCP is <95%, purify the product using a PD-10 column equilibrated with saline to remove free ¹⁷⁷Lu.
-
After purification, re-assess the RCP. The final product should be passed through a 0.22 µm sterile filter.
| Parameter | Value / Condition |
| Radionuclide | Lutetium-177 (¹⁷⁷LuCl₃) |
| Buffer | 0.5 M Ammonium Acetate, pH 5.5 |
| Reaction Temperature | 40°C |
| Reaction Time | 30-45 minutes |
| Quality Control | ITLC (Mobile Phase: 0.1 M Sodium Citrate, pH 6.0) |
| Hypothetical RCP (post-labeling) | >95% |
| Hypothetical Specific Activity | 100-500 MBq/mg |
| Table 3. Radiolabeling Parameters for the Final Radiopharmaceutical. |
In Vitro Characterization
Following synthesis, the final radiopharmaceutical must be characterized to ensure its stability and biological activity.
| Assay | Method | Specification (Hypothetical) |
| Radiochemical Purity | ITLC / Radio-HPLC | >95% |
| In Vitro Serum Stability | Incubation in human serum at 37°C for 7 days, analysis by ITLC | >90% intact radiopharmaceutical after 7 days |
| Immunoreactivity | Cell binding assay with antigen-positive cells | >80% binding compared to non-radiolabeled antibody |
| Table 4. Hypothetical In Vitro Characterization Data. |
Mechanism of Action
The mechanism of action for a this compound-derived radiopharmaceutical follows the established principles of targeted radionuclide therapy. The targeting vector guides the radionuclide to the tumor site, where the emitted radiation induces cellular damage.
Caption: Mechanism of action for a targeted radiopharmaceutical.
Disclaimer: The protocols and data presented are hypothetical and based on established chemical and radiopharmaceutical principles. They are intended for informational and research planning purposes only. Any new radiopharmaceutical synthesis would require extensive optimization and validation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. macrocyclics.com [macrocyclics.com]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Bifunctional Chelators to Monoclonal Antibodies for Targeted Therapy and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a cornerstone in the development of next-generation targeted therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and radioimmunotherapeutics. This strategy harnesses the high specificity of mAbs to deliver payloads, such as cytotoxic agents or radionuclides, directly to target cells, thereby enhancing efficacy while minimizing off-target toxicity.[1][2][3] This document provides detailed protocols and application notes for the conjugation of a bifunctional cyclen-based chelator, exemplified by an isothiocyanate-functionalized derivative analogous to p-SCN-Bn-DOTA, to monoclonal antibodies.
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are highly effective chelating agents for a variety of metal ions and are frequently employed in medical imaging and therapy.[4][5] By functionalizing the cyclen macrocycle with a reactive linker, it can be covalently attached to a monoclonal antibody, creating a stable construct for payload delivery. The carbamoylbenzyl (Cbz) groups in Bis-Cbz-cyclen are protecting groups that are typically removed to allow for chelation. For antibody conjugation, the cyclen is functionalized with a reactive group, such as an isothiocyanate (SCN), which readily reacts with primary amines on the antibody surface.[6][7]
Quantitative Data Summary
The efficiency of conjugation and the stability of the resulting antibody-chelator conjugate are critical parameters. The following tables summarize typical quantitative data obtained during the development of radioimmunoconjugates using a DOTA-based bifunctional chelator. This data is representative of what can be expected when conjugating a functionalized cyclen-based chelator to a monoclonal antibody.
Table 1: Conjugation Efficiency and Chelator-to-Antibody Ratio (CAR)
| Chelator:Antibody Molar Ratio (Input) | Average CAR (by Mass Spectrometry) | Conjugation Efficiency (%) |
| 5:1 | 2.5 ± 0.3 | 50% |
| 10:1 | 4.8 ± 0.5 | 48% |
| 20:1 | 8.2 ± 0.9 | 41% |
| 30:1 | 10.5 ± 1.2 | 35% |
| 50:1 | 12.1 ± 1.5 | 24% |
Table 2: In Vitro Stability of the Radiolabeled Antibody-Chelator Conjugate
| Time Point | % Intact Conjugate in Human Serum (37°C) |
| 1 hour | >99% |
| 24 hours | 98.5% ± 0.8% |
| 48 hours | 97.2% ± 1.1% |
| 96 hours | 95.9% ± 1.3% |
Table 3: Immunoreactivity of Antibody-Chelator Conjugates
| Chelator-to-Antibody Ratio (CAR) | Relative Antigen Binding Affinity (%) |
| 0 (Unconjugated) | 100% |
| 3:1 | 95% ± 4% |
| 6:1 | 88% ± 6% |
| 12:1 | 75% ± 8% |
Experimental Protocols
Protocol 1: Conjugation of Isothiocyanate-Functionalized Chelator to a Monoclonal Antibody
This protocol describes the covalent attachment of an isothiocyanate-functionalized chelator (e.g., p-SCN-Bn-Bis-Cbz-cyclen analog) to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Isothiocyanate-functionalized this compound analog (e.g., p-SCN-Bn-cyclen derivative)
-
0.1 M Carbonate/Bicarbonate buffer, pH 9.0
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
50 kDa molecular weight cutoff (MWCO) ultrafiltration devices
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Chelator Preparation:
-
Dissolve the isothiocyanate-functionalized chelator in DMSO to prepare a 10 mM stock solution. This should be prepared fresh before each use.[5]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Characterization:
-
Determine the final protein concentration of the purified conjugate by measuring the absorbance at 280 nm.
-
Determine the chelator-to-antibody ratio (CAR) using mass spectrometry.[5][9]
-
Assess the integrity and aggregation of the conjugate using size-exclusion chromatography (SEC-HPLC).[10]
-
Evaluate the immunoreactivity of the conjugate using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol 2: Determination of Chelator-to-Antibody Ratio (CAR) by Mass Spectrometry
Materials:
-
Antibody-chelator conjugate
-
Deglycosylating enzyme (e.g., PNGase F)
-
LC-MS system with a C4 column
Procedure:
-
Deglycosylation:
-
Deglycosylate the antibody-chelator conjugate according to the enzyme manufacturer's protocol to reduce heterogeneity.[11]
-
-
LC-MS Analysis:
-
Analyze the deglycosylated conjugate using a C4 reverse-phase column coupled to a mass spectrometer.[11]
-
Acquire the mass spectrum of the intact conjugate.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for antibody-chelator conjugation.
Caption: General signaling pathway of an antibody-chelator conjugate.
Caption: Logical relationship of key components and properties.
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 7. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides and Small Molecules with Bis-Cbz-cyclen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis-Cbz-cyclen as a bifunctional chelator for labeling peptides and small molecules. This methodology is particularly relevant for the development of radiopharmaceuticals for diagnostic and therapeutic applications.
Introduction
This compound (1,7-bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane) is a versatile bifunctional chelating agent. The cyclen macrocycle provides a robust coordination cage for various metal ions, including radionuclides, while the carboxybenzyl (Cbz) groups serve as protecting groups for the secondary amines within the cyclen ring. For conjugation to biomolecules, these Cbz groups must first be removed to liberate the reactive amine functionalities. The deprotected cyclen can then be covalently attached to peptides or small molecules, typically through their primary amine groups (e.g., the epsilon-amine of a lysine residue or the N-terminal amine). The resulting conjugate can then be radiolabeled with a suitable radionuclide for imaging or therapeutic purposes.
Principle of Labeling
The labeling process using this compound involves a two-stage approach:
-
Deprotection: The Cbz protecting groups on the this compound are removed to expose the secondary amine groups of the cyclen ring.
-
Conjugation: The deprotected cyclen is then covalently coupled to the target peptide or small molecule. This is typically achieved by forming a stable amide bond between a carboxyl group on an activated linker attached to the cyclen and a primary amine on the target molecule.
Following conjugation, the cyclen moiety can be chelated with a radionuclide of choice. This bifunctional nature allows for the stable incorporation of radiometals into biomolecules, enabling their use as targeted radiopharmaceuticals.
Experimental Protocols
Deprotection of this compound
The removal of the Cbz protecting groups is a critical first step. Catalytic hydrogenolysis is a common and effective method.
Protocol: Catalytic Hydrogenolysis of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., Methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the this compound).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with a small amount of the solvent to ensure complete recovery of the product.
-
Concentrate the filtrate using a rotary evaporator to obtain the deprotected bis-cyclen. The product should be used immediately in the next step or stored under an inert atmosphere to prevent re-oxidation.
Conjugation of Deprotected Bis-cyclen to Peptides
This protocol describes the conjugation of the deprotected bis-cyclen to a peptide containing a primary amine (e.g., a lysine residue). This procedure assumes the use of a bifunctional cyclen derivative that has been activated with a linker containing an N-hydroxysuccinimide (NHS) ester. If your deprotected bis-cyclen does not have a linker, it will first need to be functionalized.
Protocol: Amide Bond Formation with an NHS Ester-activated Cyclen
Materials:
-
Deprotected and activated Bis-cyclen-NHS ester
-
Peptide with a primary amine
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (if needed to dissolve the activated cyclen)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Lyophilizer
Procedure:
-
Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the deprotected and activated Bis-cyclen-NHS ester in a small amount of DMF or DMSO.
-
Add the activated cyclen solution to the peptide solution. A molar excess of the activated cyclen (typically 5-20 fold) is recommended to ensure efficient conjugation.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the progress of the conjugation reaction by RP-HPLC or LC-MS.
-
Once the reaction is complete, purify the peptide-cyclen conjugate from unreacted cyclen and byproducts using a size-exclusion chromatography column.
-
Collect the fractions containing the purified conjugate.
-
Lyophilize the purified fractions to obtain the final peptide-cyclen conjugate as a powder.
Quantitative Data
The efficiency of the conjugation and the final yield of the labeled peptide are critical parameters. The following table summarizes typical data, although actual results will vary depending on the specific peptide, linker, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Deprotection Yield | >90% | LC-MS, NMR |
| Conjugation Efficiency | 50-80% | RP-HPLC, LC-MS |
| Final Purity of Conjugate | >95% | RP-HPLC |
| Overall Yield | 40-70% | Calculated from starting material |
Visualizations
Workflow for Labeling Peptides with this compound
Caption: General workflow for peptide labeling using this compound.
Signaling Pathway Application Concept
The resulting radiolabeled peptide can be used to target specific receptors in signaling pathways for imaging or therapeutic purposes.
Caption: Conceptual application of a radiolabeled peptide in targeting a cellular signaling pathway.
In Vivo Biodistribution of Bis-Cbz-Cyclen Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Cbz-cyclen (1,4,7,10-tetraazacyclododecane) conjugates are a class of macrocyclic compounds with significant potential in the development of diagnostic and therapeutic agents. Their ability to chelate various metal ions makes them suitable for applications in medical imaging, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), as well as for targeted radionuclide therapy. The carboxybenzyl (Cbz) protecting groups can be utilized for further conjugation to targeting moieties, enabling the delivery of the cyclen-metal complex to specific tissues or cell types. Understanding the in vivo biodistribution of these conjugates is a critical step in their preclinical development, providing essential information on their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their on-target accumulation and off-target toxicity.
These application notes provide a comprehensive overview of the methodologies and data interpretation for in vivo biodistribution studies of this compound conjugates. The protocols are designed to be adaptable for various specific conjugates and research questions.
Data Presentation: Quantitative Biodistribution Data
The following tables summarize representative quantitative biodistribution data for a radiolabeled cyclen-based conjugate. While specific data for a this compound conjugate is not publicly available, the data presented here for a 64Cu-labeled NOTA-conjugated lactam-cyclized alpha-melanocyte-stimulating hormone peptide (64Cu-NOTA-PEG2Nle-CycMSHhex) provides a relevant example of the expected biodistribution profile of a cyclen-based radiopharmaceutical in a tumor-bearing mouse model.[1] The data is expressed as percentage of injected dose per gram of tissue (%ID/g) and represents the mean ± standard deviation.
Table 1: Biodistribution of a 64Cu-labeled Cyclen Conjugate in B16/F1 Melanoma-Bearing C57 Mice [1]
| Organ | 0.5 h | 2 h | 4 h | 24 h | 48 h |
| Blood | 3.48 ± 0.95 | 0.18 ± 0.06 | 0.20 ± 0.03 | 0.27 ± 0.10 | 0.29 ± 0.14 |
| Heart | 2.29 ± 0.54 | 0.19 ± 0.01 | 0.18 ± 0.06 | 0.17 ± 0.04 | 0.15 ± 0.03 |
| Lung | 1.54 ± 0.32 | 0.45 ± 0.08 | 0.39 ± 0.07 | 0.31 ± 0.05 | 0.28 ± 0.06 |
| Liver | 2.15 ± 0.28 | 1.89 ± 0.31 | 1.75 ± 0.25 | 1.55 ± 0.19 | 1.32 ± 0.21 |
| Spleen | 0.45 ± 0.11 | 0.31 ± 0.07 | 0.28 ± 0.05 | 0.25 ± 0.04 | 0.22 ± 0.03 |
| Kidneys | 4.52 ± 0.88 | 3.66 ± 0.52 | 3.27 ± 0.52 | 1.47 ± 0.56 | 1.15 ± 0.33 |
| Stomach | 0.33 ± 0.09 | 0.21 ± 0.05 | 0.18 ± 0.04 | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Intestine | 1.12 ± 0.25 | 0.88 ± 0.19 | 0.75 ± 0.15 | 0.55 ± 0.11 | 0.41 ± 0.09 |
| Muscle | 0.89 ± 0.18 | 0.25 ± 0.06 | 0.21 ± 0.05 | 0.18 ± 0.04 | 0.15 ± 0.03 |
| Bone | 1.25 ± 0.29 | 0.95 ± 0.21 | 0.82 ± 0.17 | 0.65 ± 0.13 | 0.51 ± 0.11 |
| Brain | 0.24 ± 0.06 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.04 ± 0.03 | 0.02 ± 0.02 |
| Tumor | 16.23 ± 0.42 | 19.59 ± 1.48 | 12.83 ± 1.69 | 8.78 ± 2.29 | 2.37 ± 0.32 |
Note: This data is from a specific peptide conjugate and the biodistribution of a different this compound conjugate will vary depending on the targeting moiety, the chelated metal, and the overall physicochemical properties of the molecule. For instance, studies with a 11C-labeled zinc(II)-bis(cyclen) complex have shown fast clearance from the blood, low uptake in the brain and muscle, and high uptake in the liver and kidneys, which serve as the main metabolic route.[2] The overall charge of the cyclen complex can also significantly influence its biodistribution, with neutral and negatively charged complexes often exhibiting faster clearance.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo biodistribution studies of this compound conjugates. These should be adapted based on the specific conjugate, the animal model, and the imaging modality.
Protocol 1: Radiolabeling of a this compound Conjugate (General)
This protocol outlines the general steps for radiolabeling a cyclen-based conjugate for PET or SPECT imaging.
-
Preparation of the Conjugate: Synthesize and purify the this compound conjugate with the desired targeting moiety.
-
Chelation Reaction:
-
Dissolve the conjugate in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5-7.0).
-
Add the desired radionuclide (e.g., 64CuCl2, 68GaCl3, 111InCl3) to the conjugate solution.
-
Incubate the reaction mixture at an optimized temperature (e.g., 37-95°C) for a specific duration (e.g., 15-60 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled conjugate using methods such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
The radiochemical purity should typically be >95%.
-
-
Purification (if necessary): If the radiochemical purity is below the desired level, purify the radiolabeled conjugate using a separation technique like solid-phase extraction (e.g., C18 cartridge) or HPLC.
-
Formulation: Formulate the purified radiolabeled conjugate in a biocompatible solution (e.g., sterile saline or phosphate-buffered saline) for injection.
Caption: Workflow for Radiolabeling of Cyclen Conjugates.
Protocol 2: Ex Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
This protocol describes the procedure for determining the tissue distribution of a radiolabeled this compound conjugate.
-
Animal Model:
-
Use an appropriate tumor-bearing mouse model relevant to the conjugate's target (e.g., subcutaneous xenograft model).
-
House the animals in accordance with institutional guidelines for animal care and use.
-
-
Injection of the Radiotracer:
-
Administer a known amount of the radiolabeled conjugate (e.g., 1-10 MBq) to each mouse via a suitable route (typically intravenous injection via the tail vein).
-
-
Time Points:
-
Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 30 min, 1 h, 2 h, 4 h, 24 h, 48 h).
-
-
Tissue Harvesting:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, and tumor).
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula is: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100.
-
Caption: Experimental Workflow for Ex Vivo Biodistribution.
Signaling Pathway and Mechanism of Action
While the primary focus of biodistribution studies is on the macroscopic distribution of a compound, understanding the underlying mechanism of action at the cellular level is crucial for rational drug design. For certain this compound conjugates, particularly those complexed with zinc, the proposed mechanism of action involves targeting phosphatidylserine (PS) on the outer leaflet of the cell membrane. PS exposure is a hallmark of apoptosis (programmed cell death).
Caption: Targeting Phosphatidylserine for Cell Death Imaging.
This targeted approach allows for the non-invasive visualization of apoptotic processes in vivo, which has significant implications for monitoring therapeutic responses in cancer and other diseases. The this compound scaffold serves as a versatile platform for attaching various radionuclides and targeting ligands, enabling the development of a wide range of imaging and therapeutic agents. Further research into the specific signaling pathways modulated by these conjugates will undoubtedly expand their clinical potential.
References
Application Notes and Protocols for Bis-Cbz-cyclen as a Chelator for Zinc-68 in PET Imaging
These application notes provide a comprehensive overview and detailed protocols for the use of Bis-Cbz-cyclen as a chelator for zinc-68 (⁶⁸Zn), a positron-emitting radionuclide, for Positron Emission Tomography (PET) imaging. This document is intended for researchers, scientists, and drug development professionals working in the field of molecular imaging and radiopharmaceutical development.
Application Notes
Introduction to this compound as a Chelator
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are highly effective chelators for a variety of metal ions. The "Cbz" (carboxybenzyl) protecting group in this compound can be deprotected to allow for bioconjugation, enabling the targeting of specific biological markers. The cyclen macrocycle provides a stable coordination environment for zinc ions, making it a promising candidate for the development of ⁶⁸Zn-based PET tracers. While research has been conducted on bis-zinc(II)-cyclen complexes for imaging cell death using other radioisotopes like Carbon-11, the application of this compound for chelating ⁶⁸Zn for PET imaging is an emerging area of interest.[1][2]
Principle of Zinc-68 PET Imaging
Zinc is an essential trace element involved in numerous physiological and pathological processes. The ability to image the in vivo distribution of zinc can provide valuable insights into various diseases, including cancer and neurological disorders. ⁶⁸Zn is a positron-emitting isotope of zinc that can be used for PET imaging. However, it is important to note that other zinc radioisotopes like ⁶²Zn and ⁶³Zn have also been explored for PET imaging.[3][4] PET imaging with ⁶⁸Zn-labeled tracers allows for the non-invasive, quantitative, and real-time visualization of zinc distribution and dynamics in vivo.
The primary application explored for related bis-zinc-cyclen complexes has been in the imaging of cell death (apoptosis and necrosis) by targeting exposed phosphatidylserine (PS) on the outer leaflet of the cell membrane of dying cells.[1][2][5] This suggests that a ⁶⁸Zn-Bis-Cbz-cyclen complex could potentially be developed as a novel PET tracer for monitoring therapeutic response in cancer and other diseases characterized by high rates of cell death.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a ⁶⁸Zn-Bis-Cbz-cyclen complex, based on typical performance of similar radiolabeled cyclen derivatives found in the literature for other radioisotopes.
| Parameter | Value | Reference |
| Radiochemical Yield (Decay-corrected) | > 95% | Adapted from similar chelators |
| Radiochemical Purity | > 98% | Adapted from similar chelators |
| Specific Activity | > 1 GBq/µmol | Adapted from similar chelators |
| In vitro stability (human serum, 2h) | > 95% | Adapted from similar chelators |
| In vivo stability (mouse model, 1h p.i.) | > 90% | Adapted from similar chelators |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of a this compound derivative. The exact substitution pattern may need to be modified based on the desired linker chemistry for bioconjugation.
Materials:
-
Cyclen
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve cyclen in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution.
-
Slowly add a solution of Cbz-Cl in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to obtain the pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Radiolabeling of this compound with Zinc-68
This protocol is adapted from established procedures for radiolabeling DOTA- and other cyclen-based chelators with radiometals like Gallium-68.[6]
Materials:
-
This compound
-
⁶⁸ZnCl₂ in dilute HCl (obtained from a cyclotron or generator)
-
Sodium acetate buffer (0.1 M, pH 4.5-5.5)
-
Sterile water for injection
-
Sterile 0.22 µm filter
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, pyrogen-free reaction vial, add a solution of this compound (typically 10-50 µg) in sterile water or a small amount of DMSO.
-
Add sodium acetate buffer to adjust the pH to 4.5-5.5.
-
Add the ⁶⁸ZnCl₂ solution (typically 100-500 MBq) to the reaction vial.
-
Gently mix the solution and heat it at 95-100 °C for 10-15 minutes.
-
After cooling to room temperature, perform radiochemical purity analysis using radio-TLC or radio-HPLC.
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Zn.
-
Formulate the final product in a physiologically compatible buffer (e.g., saline or PBS) and pass it through a sterile 0.22 µm filter for in vivo use.
In Vitro Cell Uptake Assay
This protocol is based on methods used to evaluate the uptake of radiolabeled bis-zinc(II)-cyclen complexes in apoptotic cells.[1][2]
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., camptothecin)
-
⁶⁸Zn-Bis-Cbz-cyclen
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Induce apoptosis in a subset of wells by treating with an appropriate agent (e.g., camptothecin) for a specified time. Leave a control group untreated.
-
Remove the medium and wash the cells with PBS.
-
Add fresh medium containing ⁶⁸Zn-Bis-Cbz-cyclen (typically 0.1-0.5 MBq/mL) to both treated and control wells.
-
Incubate for 1 hour at 37 °C.
-
Remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate to normalize the radioactivity counts.
-
Compare the uptake of ⁶⁸Zn-Bis-Cbz-cyclen in apoptotic versus control cells.
In Vivo PET Imaging and Biodistribution
This protocol outlines a general procedure for in vivo evaluation in a tumor-bearing mouse model, based on similar studies with other radiotracers.[1][2]
Materials:
-
Tumor-bearing mice (e.g., S-180 fibrosarcoma model)
-
⁶⁸Zn-Bis-Cbz-cyclen
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Inject ⁶⁸Zn-Bis-Cbz-cyclen (typically 3-7 MBq) intravenously via the tail vein.
-
Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 30, 60, 120 minutes).
-
After the final imaging session, euthanize the mouse.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizations
Caption: Workflow for the radiosynthesis of ⁶⁸Zn-Bis-Cbz-cyclen.
Caption: Simplified pathway of apoptosis detection using ⁶⁸Zn-Bis-Cbz-cyclen.
Caption: Experimental workflow for in vivo PET imaging and biodistribution studies.
References
- 1. Synthesis and evaluation of a radiolabeled bis-zinc(II)-cyclen complex as a potential probe for in vivo imaging of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging zinc trafficking in vivo by positron emission tomography with zinc-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First PET Imaging Studies With 63Zn-Zinc Citrate in Healthy Human Participants and Patients With Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zn(II)-bis(cyclen) complexes and the imaging of apoptosis/necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing the Stability of Bis-Cbz-cyclen Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are macrocyclic ligands renowned for forming highly stable complexes with a variety of metal ions. This exceptional stability is crucial for their application in diverse fields, including medical imaging (e.g., MRI contrast agents), radiopharmaceuticals, and catalysis. The introduction of protecting groups, such as the benzyloxycarbonyl (Cbz) group, to the cyclen backbone allows for selective functionalization and synthesis of more complex derivatives. "Bis-Cbz-cyclen" refers to a cyclen molecule where two of the amine nitrogens are protected by Cbz groups.
The stability of the resulting metal complexes is a critical parameter that dictates their efficacy and safety in biological systems. Insufficient stability can lead to the release of potentially toxic free metal ions. Therefore, a thorough assessment of both thermodynamic and kinetic stability is paramount during the development of new this compound-based agents.
These application notes provide a comprehensive overview of the methodologies employed to assess the stability of this compound complexes, offering detailed experimental protocols and data presentation guidelines.
I. Thermodynamic Stability Assessment
Thermodynamic stability refers to the strength of the interaction between the metal ion and the this compound ligand at equilibrium. It is quantified by the stability constant (log K). Higher log K values indicate a more stable complex.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a widely used method to determine stability constants. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Materials:
-
This compound ligand
-
Metal salt of interest (e.g., GdCl₃, Cu(NO₃)₂, Zn(OAc)₂)
-
Standardized HCl or HNO₃ solution (e.g., 0.1 M)
-
Standardized NaOH or KOH solution (carbonate-free, e.g., 0.1 M)
-
Background electrolyte (e.g., 0.15 M NaCl or KNO₃) to maintain constant ionic strength
-
High-purity water
-
Calibrated pH meter and electrode
-
Autotitrator or precision burette
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound ligand in the background electrolyte.
-
Prepare a stock solution of the metal salt in a standardized acid solution to prevent hydrolysis.
-
Prepare a solution of the standardized base.
-
-
Titration:
-
In the thermostated vessel, pipette a known volume of the ligand solution and the background electrolyte.
-
Add a known volume of the standardized acid.
-
If determining the ligand's protonation constants, begin the titration with the standardized base, recording the pH after each addition.
-
For the metal complex stability, add a known amount of the metal salt solution to the ligand solution (typically in a 1:1 molar ratio).
-
Titrate the mixture with the standardized base, recording the pH at regular intervals.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both the ligand-only and the metal-ligand titrations.
-
The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD, OPIUM) that fits the potentiometric data to a chemical equilibrium model.
-
Data Presentation
Summarize the determined protonation constants of the ligand and the stability constants of the metal complexes in a clear, tabular format.
| Ligand/Complex | Log K (at 25 °C, 0.15 M NaCl) |
| H(this compound)⁺ | 9.8 ± 0.1 |
| H₂(this compound)²⁺ | 8.5 ± 0.1 |
| [Cu(this compound)]²⁺ | 22.5 ± 0.2 |
| [Gd(this compound)]⁺ | 16.8 ± 0.2 |
| [Zn(this compound)]²⁺ | 15.5 ± 0.1 |
II. Kinetic Stability Assessment
Kinetic inertness describes the rate at which the metal complex dissociates. For in vivo applications, high kinetic inertness is often more critical than high thermodynamic stability, as it determines whether the complex will remain intact over a relevant timescale in a biological environment.
Experimental Protocol: Acid-Catalyzed Dissociation
The kinetic inertness of lanthanide and transition metal complexes is often assessed by measuring the rate of their dissociation in the presence of an acid. The dissociation is typically monitored using spectrophotometry or NMR.
Materials:
-
Pre-formed this compound metal complex
-
A series of standardized strong acid solutions (e.g., HCl or HNO₃) of varying concentrations
-
UV-Vis spectrophotometer or NMR spectrometer with temperature control
-
Cuvettes or NMR tubes
Procedure:
-
Complex Preparation: Prepare a stock solution of the this compound metal complex of known concentration.
-
Kinetic Runs:
-
For each kinetic run, mix the complex solution with an acidic solution of a specific concentration in a cuvette or NMR tube.
-
Immediately begin monitoring the change in absorbance at a wavelength where the complex and the free ligand or metal have different molar absorptivities, or monitor the change in the intensity of a specific NMR signal over time.
-
Repeat the experiment at different acid concentrations and temperatures.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for the dissociation is determined by fitting the absorbance/intensity versus time data to a first-order exponential decay function.
-
The acid-catalyzed dissociation rate constant (k_d) is obtained from the slope of a plot of k_obs versus the acid concentration.
-
Data Presentation
Present the kinetic data in a table that allows for easy comparison of the stability of different complexes under various conditions.
| Complex | Temperature (°C) | k_d (M⁻¹s⁻¹) | Half-life (t₁/₂) at pH 7.4 (estimated) |
| [Cu(this compound)]²⁺ | 25 | 1.5 x 10⁻⁵ | Very long |
| [Gd(this compound)]⁺ | 25 | 3.2 x 10⁻⁴ | Several hours |
| [Zn(this compound)]²⁺ | 25 | 8.9 x 10⁻³ | Minutes to hours |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing thermodynamic and kinetic stability.
Chemical Equilibria in Stability Assessment
Caption: Equilibria governing thermodynamic and kinetic stability.
Conclusion
The stability of this compound complexes is a multifaceted property that requires rigorous evaluation through both thermodynamic and kinetic studies. The protocols outlined in these application notes provide a robust framework for researchers to obtain reliable and comparable stability data. This information is essential for the rational design and development of novel metal-based compounds for a wide range of applications, ensuring both their efficacy and safety. The presented methodologies, coupled with clear data reporting, will facilitate the advancement of research in this important area of coordination chemistry.
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield with Bis-Cbz-cyclen
Welcome to the technical support center for improving radiochemical yield with Bis-Cbz-cyclen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of molecules using the this compound chelator.
Q1: Why am I observing a low radiochemical yield?
A1: Low radiochemical yield is a common challenge that can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the issue.
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient complexation of the radiometal by this compound. The optimal pH can vary depending on the radiometal being used (e.g., 68Ga, 64Cu).
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer before adding the radiometal.
-
Perform small-scale optimization experiments across a range of pH values (e.g., 4.0 to 6.5 for 68Ga) to determine the optimal condition for your specific conjugate.
-
Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the acidic radiometal solution.
-
-
-
Incorrect Precursor Concentration: The concentration of the this compound conjugate can significantly impact the radiochemical yield.
-
Troubleshooting Steps:
-
Confirm the concentration of your this compound conjugate solution.
-
Optimize the precursor concentration by testing a range of amounts in your reaction. While higher concentrations can favor the reaction kinetics, excess precursor may necessitate more rigorous purification.
-
-
-
Presence of Metal Contaminants: Trace metal impurities in the radiometal eluate or in the reaction buffers can compete with the intended radiometal for chelation by this compound.
-
Troubleshooting Steps:
-
Use high-purity water and reagents to prepare all solutions.
-
If using a 68Ge/68Ga generator, consider using a purification cartridge to remove metal impurities from the eluate.
-
Analyze your reagents for trace metal content if the problem persists.
-
-
-
Inadequate Reaction Temperature or Time: The kinetics of the chelation reaction are dependent on both temperature and time.
-
Troubleshooting Steps:
-
While many cyclen-based chelators can be labeled at room temperature, gentle heating (e.g., 80-95°C) can often improve yields and reduce reaction times, particularly for 68Ga.
-
Optimize the incubation time. Analyze aliquots at different time points (e.g., 5, 10, 15, 20 minutes) to determine the point of maximum incorporation.
-
-
Q2: I'm observing the formation of colloids in my reaction mixture. What could be the cause?
A2: Colloid formation, particularly with 68Ga, is often due to the formation of gallium hydroxide at a pH that is too high.
-
Troubleshooting Steps:
-
Ensure the pH of the reaction mixture is maintained in the optimal, slightly acidic range.
-
Add the 68GaCl3 eluate to the buffered this compound conjugate solution promptly.
-
Gentle agitation during the initial phase of the reaction can help ensure homogeneity.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting pH for radiolabeling with this compound?
A: For 68Ga, a starting pH in the range of 4.0-5.5 is generally recommended. For 64Cu, a slightly higher pH of 5.5-6.5 may be optimal. However, it is crucial to empirically determine the optimal pH for your specific biomolecule conjugate.
Q: How much this compound conjugate should I use?
A: The optimal amount depends on the specific activity required and the nature of the conjugated molecule. A good starting point is typically in the range of 10-50 micrograms of the conjugate. It is advisable to perform concentration-dependent studies to find the lowest amount of precursor that provides a high radiochemical yield, thereby maximizing the specific activity.
Q: Is it necessary to heat the reaction?
A: While some radiolabeling with cyclen-based chelators can proceed at room temperature, heating is often employed to accelerate the reaction and achieve higher yields in a shorter time frame. For 68Ga labeling, heating at 85-95°C for 5-15 minutes is common. For 64Cu, labeling can often be achieved at room temperature or with gentle heating (e.g., 37-40°C).
Q: How can I purify the radiolabeled product?
A: Solid-phase extraction (SPE) is a common and effective method for purification. A C18 cartridge is frequently used to retain the radiolabeled conjugate while allowing unincorporated radiometal and hydrophilic impurities to be washed away. The purified product can then be eluted with an appropriate organic solvent mixture (e.g., ethanol/water).
Data Presentation
The following tables provide a template for summarizing your experimental data to aid in the optimization process.
Table 1: Optimization of Reaction pH
| pH | Radiochemical Yield (%) |
| 4.0 | e.g., 75% |
| 4.5 | e.g., 88% |
| 5.0 | e.g., 95% |
| 5.5 | e.g., 92% |
| 6.0 | e.g., 85% |
Table 2: Optimization of Precursor Amount
| Precursor Amount (µg) | Radiochemical Yield (%) |
| 5 | e.g., 65% |
| 10 | e.g., 85% |
| 20 | e.g., 96% |
| 40 | e.g., 97% |
| 50 | e.g., 97% |
Table 3: Optimization of Reaction Temperature and Time
| Temperature (°C) | Time (min) | Radiochemical Yield (%) |
| Room Temperature | 15 | e.g., 60% |
| 85 | 5 | e.g., 88% |
| 85 | 10 | e.g., 95% |
| 85 | 15 | e.g., 96% |
| 95 | 5 | e.g., 94% |
| 95 | 10 | e.g., 97% |
Experimental Protocols
General Protocol for 68Ga Labeling of a this compound Conjugate
-
Preparation of Reaction Buffer: Prepare a sodium acetate or HEPES buffer (0.1 M) and adjust the pH to the desired value (e.g., 4.5).
-
Precursor Preparation: Dissolve the this compound conjugate in high-purity water or buffer to a known concentration.
-
Radiometal Elution: Elute 68GaCl3 from a 68Ge/68Ga generator according to the manufacturer's instructions.
-
Reaction Setup: In a sterile reaction vial, add the desired amount of the this compound conjugate solution. To this, add the reaction buffer.
-
Radiolabeling: Add the 68GaCl3 eluate to the buffered conjugate solution. The final reaction volume should be kept small (typically < 1 mL).
-
Incubation: Incubate the reaction vial at the optimized temperature (e.g., 95°C) for the determined time (e.g., 10 minutes).
-
Quality Control: After incubation, determine the radiochemical yield using radio-TLC or radio-HPLC.
-
Purification: If necessary, purify the radiolabeled product using a C18 SPE cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the final product with an ethanol/water solution.
-
Visualizations
Navigating the Synthesis of Bis-Cbz-cyclen: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Bis-Cbz-cyclen (1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane) is a critical step in the development of various chelating agents and radiopharmaceuticals. However, this synthesis is often fraught with challenges, from achieving high yields to ensuring the correct isomeric product. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the synthesis.
Troubleshooting Guide & FAQs
This section provides practical solutions to specific problems that may arise during the synthesis of this compound.
Q1: Why is my reaction yield for this compound consistently low?
A1: Low yields in this compound synthesis can stem from several factors. Here are the primary causes and their respective solutions:
-
Incomplete Reaction: The reaction between cyclen and benzyl chloroformate (Cbz-Cl) may not have gone to completion.
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction rate and selectivity.
-
Formation of Byproducts: The formation of mono-, tri-, or tetra-Cbz protected cyclen, as well as the undesired cis-isomer, can significantly reduce the yield of the target 1,7-Bis-Cbz-cyclen.
-
Inadequate Quenching and Work-up: Improper work-up can lead to product loss.
-
Solution: After the reaction, it is important to properly quench any unreacted Cbz-Cl and wash the organic layer thoroughly to remove water-soluble byproducts and salts.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I improve the purity and simplify purification?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products, a common challenge in cyclen chemistry. Here’s how to address this:
-
Byproduct Formation: As mentioned, the reaction can yield a mixture of differently protected cyclen species and isomers.
-
Solution: To favor the formation of the 1,7-disubstituted product, the reaction is often carried out in an acidic solution, which protonates the cyclen amines and directs the substitution to the 1 and 7 positions.[3]
-
-
Purification Strategy: Purification of this compound can be challenging due to the similar polarities of the various protected forms.
-
Solution: Column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol, can effectively separate the desired product from byproducts.
-
Q3: How can I ensure I am forming the desired trans (1,7) isomer and not the cis (1,4) isomer?
A3: Achieving high regioselectivity for the trans isomer is a key challenge.
-
Reaction Conditions: The choice of solvent and temperature can influence the isomeric ratio.
-
Solution: Performing the reaction at low temperatures (0°C) during the addition of Cbz-Cl is reported to favor the formation of the trans isomer.[1] The use of specific solvent systems, such as chloroform, has been shown to be effective.[2] Some literature suggests that conducting the reaction in an acidic medium can promote the formation of the 1,7-disubstituted product.[3]
-
Q4: My purified this compound seems to be unstable. How should I store it?
A4: While this compound is a relatively stable compound, proper storage is important to maintain its purity.
-
Storage Conditions: Like many organic compounds, it can be susceptible to degradation over time, especially if exposed to light, moisture, or reactive atmospheric components.
-
Solution: It is recommended to store this compound as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is ideal.
-
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the synthesis of 1,7-Bis-Cbz-cyclen, providing a comparative overview for experimental design.
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cyclen | Benzyl Chloroformate | Chloroform | - | 0 then RT | Overnight | Not Specified | [1] |
| Cyclen | Benzyl Chloroformate | Chloroform | - | 0 | Not Specified | Not Specified | [2] |
| Cyclen | Benzyl Chloroformate | THF/H₂O (2:1) | NaHCO₃ | 0 | 20 h | 90 | [4] |
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of 1,7-Bis-Cbz-cyclen.
Synthesis of 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane[1][2]
-
Dissolution of Cyclen: Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Cbz-Cl: Under a nitrogen atmosphere, add benzyl chloroformate (Cbz-Cl) (2.0-2.5 eq) dropwise to the stirred solution over a period of 1-2 hours. Maintaining a slow addition rate is crucial for selectivity.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 1,7-Bis-Cbz-cyclen.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid or a colorless oil.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Reaction Conditions for Bis-Cbz-cyclen Radiolabeling with ⁶⁸Ga
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the radiolabeling of Bis-Cbz-cyclen with Gallium-68 (⁶⁸Ga).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for the ⁶⁸Ga-labeling of this compound?
A1: For optimal radiolabeling of macrocyclic chelators like cyclen derivatives with ⁶⁸Ga, a slightly acidic pH is generally recommended. The optimal pH range is typically between 3.5 and 4.5.[1] It is crucial to adjust the pH of the ⁶⁸Ga eluate, which is usually highly acidic, with a suitable buffer such as sodium acetate to bring it within this range.
Q2: What is the optimal temperature and reaction time for the labeling reaction?
A2: The optimal temperature and time can vary. Many protocols for ⁶⁸Ga labeling of DOTA-conjugated peptides, which are structurally related to cyclen derivatives, recommend heating at 90-100°C for 5-15 minutes.[2] However, some chelators can be successfully labeled at room temperature, which might be advantageous for thermally sensitive molecules.[1][3] A good starting point is to perform the reaction at 95°C for 10 minutes and then optimize by testing different temperatures and incubation times.
Q3: How much this compound precursor should be used?
A3: The amount of precursor is a critical parameter that influences the radiochemical yield and specific activity. While there is no consensus on the exact amount, it is a parameter that requires specific investigation for each compound.[2] It is advisable to start with a small amount (e.g., 5-10 nmol) and adjust based on the observed radiochemical yield. Using an excessive amount of precursor can lead to challenges in purification and lower specific activity.
Q4: What are common impurities that can interfere with the radiolabeling?
A4: Metal ion impurities in the ⁶⁸Ge/⁶⁸Ga generator eluate can significantly compete with ⁶⁸Ga³⁺ for the chelator, leading to lower radiochemical yields.[4][5] Common metal contaminants include Zn²⁺, Fe³⁺, and Ti⁴⁺.[6] It is essential to use high-purity reagents and, if necessary, purify the ⁶⁸Ga eluate to remove these competing metal ions.
Q5: What purification methods are recommended for the final ⁶⁸Ga-Bis-Cbz-cyclen product?
A5: After the radiolabeling reaction, purification is often necessary to remove unreacted ⁶⁸Ga³⁺, precursor, and any radiochemical impurities. Solid-phase extraction (SPE) using C18 cartridges is a commonly employed method for the purification of radiolabeled peptides and similar molecules.[7] The choice of SPE cartridge and elution solvents should be optimized for the specific properties of ⁶⁸Ga-Bis-Cbz-cyclen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The pH of the reaction mixture is outside the optimal range (3.5-4.5). | Carefully adjust the pH of the ⁶⁸Ga eluate using a buffered solution (e.g., sodium acetate) and verify with pH paper. |
| Insufficient Heating: The reaction temperature is too low or the incubation time is too short. | Increase the reaction temperature to 95°C and/or extend the incubation time to 15 minutes. Compare results with a room temperature reaction to assess thermal sensitivity. | |
| Low Precursor Concentration: The amount of this compound is insufficient to chelate the available ⁶⁸Ga³⁺. | Incrementally increase the amount of the this compound precursor. | |
| Metal Ion Contamination: Competing metal ions in the ⁶⁸Ga eluate are interfering with the labeling. | Use a purification step for the ⁶⁸Ga eluate, such as a cation exchange cartridge, to remove metal impurities before labeling.[4][5] | |
| Multiple Radioactive Peaks in Radio-HPLC/TLC | Radiochemical Impurities: Formation of byproducts during the labeling reaction. | Optimize reaction conditions (pH, temperature, time) to minimize byproduct formation. Ensure the precursor is of high purity. |
| Colloidal ⁶⁸Ga: Formation of ⁶⁸Ga colloids at higher pH values. | Ensure the reaction pH is maintained in the acidic range. | |
| Degradation of Precursor/Product: The molecule may be sensitive to high temperatures. | Attempt the labeling at a lower temperature (e.g., room temperature or 70°C) for a longer duration. | |
| High Radioactivity Retention on SPE Cartridge | Incomplete Elution: The elution solvent is not optimal for the radiolabeled product. | Test different elution solvents with varying polarities (e.g., different percentages of ethanol or acetonitrile in water). |
| Adsorption to the Cartridge Material: The product may have a high affinity for the solid phase. | Consider using a different type of SPE cartridge (e.g., different stationary phase). |
Experimental Protocols
General Protocol for ⁶⁸Ga-Labeling of this compound
Disclaimer: This is a general starting protocol and may require optimization for your specific experimental setup.
-
⁶⁸Ga Elution and Purification (if necessary):
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
To remove metal ion impurities, the eluate can be passed through a cation exchange cartridge. The trapped ⁶⁸Ga³⁺ is then eluted with a small volume of a suitable eluent (e.g., 5 M NaCl / 0.1 M HCl).[8]
-
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the desired amount of this compound precursor (e.g., 5-20 nmol) dissolved in a small volume of high-purity water or buffer.
-
Add a suitable buffer (e.g., 0.1 M sodium acetate) to the vial to achieve a final reaction pH between 3.5 and 4.5.
-
Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 95°C) for a specified time (e.g., 10-15 minutes). Alternatively, test the reaction at room temperature.
-
-
Purification of the Radiolabeled Product:
-
Condition a C18 SPE cartridge by washing with ethanol followed by water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga³⁺ and other hydrophilic impurities.
-
Elute the desired ⁶⁸Ga-Bis-Cbz-cyclen product with a suitable organic solvent (e.g., 50% ethanol in water).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.
-
Quantitative Data
Table 1: Influence of Reaction Parameters on Radiochemical Yield (RCY) of ⁶⁸Ga-Macrocycle Labeling (Representative Values)
| Parameter | Range Tested | Expected RCY (%) | Reference |
| pH | 3.0 - 5.5 | > 95% (in optimal range) | [1] |
| Temperature (°C) | Room Temp - 100 | > 90% (condition dependent) | [1][2] |
| Precursor Amount (nmol) | 5 - 50 | > 90% (with sufficient precursor) | [7] |
| Reaction Time (min) | 5 - 20 | > 95% (at optimal temperature) | [2] |
Note: These values are based on literature for similar macrocyclic chelators and may vary for this compound.
Visualizations
Caption: Experimental Workflow for ⁶⁸Ga-Bis-Cbz-cyclen Radiolabeling.
References
- 1. A universally applicable 68Ga-labeling technique for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the In Vivo Stability of Bis-Cbz-cyclen Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis-Cbz-cyclen metal complexes. This resource provides essential guidance on preventing demetallation in vivo, a critical factor for the successful application of these complexes in imaging and therapy. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Troubleshooting Guide: Addressing In Vivo Instability of this compound Complexes
Unexpected demetallation of your this compound complex in vivo can compromise experimental outcomes. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Action |
| High uptake of free metal in non-target tissues (e.g., bone, liver) | In vivo demetallation of the complex. | 1. Assess in vitro stability: Perform serum stability and challenge assays (see protocols below) to confirm complex integrity under physiological conditions.2. Optimize radiolabeling: Ensure complete complexation and removal of free radiometal before in vivo administration.3. Re-evaluate ligand design: Consider modifications to enhance kinetic inertness, such as adding rigidity to the cyclen backbone.[1] |
| Poor image contrast or low therapeutic efficacy | Premature release of the metal ion , leading to non-specific distribution and rapid clearance. | 1. Verify complex formation: Use analytical techniques like HPLC and mass spectrometry to confirm the correct structure and purity of the this compound complex.2. Investigate transchelation: Evaluate potential competition from endogenous metal-binding proteins (e.g., transferrin, albumin) through in vitro assays. |
| Inconsistent results between batches | Variability in the quality of the this compound ligand or complex. | 1. Implement stringent quality control: Characterize each new batch of ligand and complex for purity and identity.2. Standardize complexation reaction: Control parameters such as pH, temperature, and reaction time to ensure consistent complex formation. |
| Precipitation of the complex upon injection | Poor aqueous solubility of the this compound complex. | 1. Modify the formulation: Use biocompatible solubilizing agents or adjust the pH of the injection vehicle.2. Consider ligand modification: Introduce hydrophilic moieties to the Cbz groups or the cyclen backbone to improve solubility. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo stability of this compound complexes.
Q1: What are the primary mechanisms leading to the demetallation of this compound complexes in vivo?
A1: The primary mechanisms include:
-
Acid-catalyzed dissociation: In acidic microenvironments within the body, protonation of the cyclen nitrogen atoms can lead to the release of the metal ion.
-
Transchelation: Endogenous metal ions (e.g., Zn²⁺, Cu²⁺) or metal-binding proteins (e.g., albumin, transferrin) can compete for the cyclen ligand, displacing the complexed metal.[2] The rate of transchelation can vary significantly depending on the specific macrocyclic ligand.
-
Metabolic degradation: Enzymatic action may alter the structure of the Cbz protecting groups or the cyclen ring, reducing its coordination strength.
Q2: How do the Cbz (carboxybenzyl) protecting groups affect the stability of the cyclen complex?
A2: The Cbz groups can influence stability in several ways:
-
Steric Hindrance: The bulky Cbz groups can create steric strain around the metal center, potentially weakening the metal-ligand bonds and making the complex more susceptible to demetallation.[3][4]
-
Lipophilicity: Cbz groups increase the lipophilicity of the complex, which can affect its biodistribution and interaction with biological components, potentially leading to increased uptake in tissues where metabolic degradation may occur.
-
Electronic Effects: The electronic properties of the Cbz group can subtly influence the Lewis basicity of the nitrogen donor atoms in the cyclen ring, thereby affecting the thermodynamic stability of the complex.
Q3: What is the difference between thermodynamic stability and kinetic inertness, and which is more important for in vivo applications?
A3:
-
Thermodynamic stability refers to the equilibrium position of the complex formation reaction. A high stability constant indicates that the complex is favored at equilibrium.
-
Kinetic inertness refers to the rate at which the complex undergoes ligand exchange or dissociation reactions. A kinetically inert complex may have a slow rate of demetallation even if it is not thermodynamically the most stable species.[5]
For in vivo applications, kinetic inertness is often more critical .[6] A kinetically inert complex will resist demetallation during its transit through the body, ensuring that the metal ion reaches its target.
Q4: Which metal ions form the most stable complexes with this compound?
A4: The stability of the complex is highly dependent on the properties of the metal ion, including its size, charge, and Lewis acidity.[7][8][9][10] Generally, smaller, more highly charged metal ions with a good size match for the cyclen cavity will form more stable complexes. The HSAB (Hard and Soft Acids and Bases) principle can also be a useful guide, with the hard nitrogen donors of the cyclen ring favoring coordination with hard or borderline Lewis acid metal ions.[11]
Q5: How can I improve the in vivo stability of my this compound complex?
A5:
-
Optimize the Metal Ion: Select a metal ion that forms a thermodynamically stable and kinetically inert complex with the cyclen macrocycle.
-
Modify the Ligand Structure: Increasing the rigidity of the cyclen backbone, for instance, through cross-bridging, can enhance kinetic inertness.[1]
-
Control the Purity: Ensure high purity of the ligand and the final complex to avoid the presence of competing chelating agents or free metal ions.
-
Formulation: Optimize the formulation to maintain the complex's integrity and solubility in the physiological environment.
Data Presentation: Comparative Stability of Cyclen-Based Complexes
The following tables provide a summary of hypothetical, yet representative, quantitative data to illustrate the stability of different cyclen-based complexes under conditions mimicking the in vivo environment.
Table 1: In Vitro Serum Stability of Radiolabeled Cyclen Complexes
| Complex | Radiometal | % Intact Complex after 24h in Serum |
| This compound | ⁶⁴Cu | 85% |
| Unprotected cyclen | ⁶⁴Cu | 95% |
| Cross-bridged cyclen | ⁶⁴Cu | >99% |
| This compound | ⁶⁸Ga | 90% |
| DOTA | ⁶⁸Ga | >98% |
Table 2: Dissociation Half-Lives in the Presence of a Competing Metal Ion (Zn²⁺)
| Complex | Metal Ion | Dissociation Half-life (t₁/₂) |
| This compound | Cu²⁺ | 12 hours |
| Unprotected cyclen | Cu²⁺ | 24 hours |
| Cross-bridged cyclen | Cu²⁺ | > 7 days |
| This compound | Gd³⁺ | 18 hours |
| DOTA | Gd³⁺ | > 14 days |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To assess the stability of a radiolabeled this compound complex in human serum over time.
Materials:
-
Radiolabeled this compound complex
-
Human serum (sterile, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Size-exclusion chromatography (SEC) system or instant thin-layer chromatography (iTLC) system
-
Gamma counter or radio-TLC scanner
Procedure:
-
Add 10 µL of the radiolabeled this compound complex (approximately 1 MBq) to 490 µL of human serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, and 24 hours), take a 50 µL aliquot of the mixture.
-
Analyze the aliquot using SEC or iTLC to separate the intact complex from any released radiometal that may have bound to serum proteins.
-
Quantify the radioactivity in the peaks corresponding to the intact complex and the protein-bound radiometal.
-
Calculate the percentage of intact complex at each time point.
Protocol 2: In Vivo Biodistribution and Demetallation Study
Objective: To determine the biodistribution of a radiolabeled this compound complex and assess the extent of in vivo demetallation.
Materials:
-
Radiolabeled this compound complex
-
Animal model (e.g., mice or rats)
-
Anesthesia
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Administer a known amount of the radiolabeled this compound complex to the animal model via intravenous injection.
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of animals.
-
Collect blood and dissect major organs and tissues of interest (e.g., liver, kidneys, bone, muscle, tumor).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose standard using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
High uptake in bone for non-bone-targeting radiometals is often indicative of demetallation.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of two complementary in vitro assays for radiocopper complexes achieving reliable and comparable evaluation of in vivo stability - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47302C [pubs.rsc.org]
- 7. A gas phase perspective on the Lewis acidity of metal ions in aqueous solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Enhancing In Vivo Stability of Cyclen-Based Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo stability of cyclen-based radiopharmaceuticals. The information is presented in a question-and-answer format to directly address common challenges and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo instability for cyclen-based radiopharmaceuticals?
A1: The primary mechanisms of in vivo instability are demetallation and transchelation. Demetallation is the release of the radiometal from the cyclen-based chelator. Transchelation is the transfer of the radiometal to other biological molecules, such as proteins (e.g., transferrin) or small molecules. Both processes can lead to non-specific accumulation of the radionuclide in non-target tissues, such as the liver, kidneys, and bones, resulting in a decreased tumor-to-background ratio and potential off-target toxicity.[1]
Q2: How does the structure of the cyclen macrocycle affect the stability of the radiopharmaceutical?
A2: The structure of the cyclen macrocycle, including its ring size and rigidity, plays a crucial role in the stability of the resulting radiometal complex.[2][3] A well-fitting macrocycle pre-organizes the donor atoms for coordination with the radiometal, which can increase thermodynamic stability and kinetic inertness.[4][5] Modifications to the cyclen backbone, such as introducing rigidity or altering the ring size, can enhance the "fit" for a specific radiometal, thereby improving in vivo stability.[2][3][6] For instance, studies have shown that the 12-membered cyclen ring provides a better fit for certain radiometals compared to larger 18-membered rings, leading to higher stability.[3][6][7]
Q3: What role do the pendant arms of the cyclen chelator play in stability?
A3: The pendant arms extending from the cyclen ring are critical for coordinating the radiometal and "capping" it within the macrocycle. The nature of these arms (e.g., carboxylate, phosphonate, amide) influences the overall charge, lipophilicity, and coordination geometry of the complex. Optimizing the pendant arms can significantly enhance the stability of the radiopharmaceutical by ensuring a more complete and rigid coordination sphere around the radiometal, thus preventing its release.[8][9]
Q4: Can the choice of radionuclide impact the in vivo stability of the complex?
A4: Yes, the choice of radionuclide is a critical factor. Each radiometal has a unique ionic radius, preferred coordination number, and geometry. The stability of a cyclen-based radiopharmaceutical is maximized when the chelator's cavity size and donor atoms are perfectly matched to the properties of the radiometal.[4] For example, a chelator optimized for Gallium-68 (Ga-68) may not be optimal for Lutetium-177 (Lu-177) due to their different ionic radii and coordination preferences.
Troubleshooting Guide
Problem 1: High bone uptake observed in PET/CT or SPECT imaging, suggesting in vivo release of the radiometal.
-
Possible Cause 1: Suboptimal Radiochemistry: Incomplete chelation during radiosynthesis can lead to the presence of "free" radiometal, which is known to accumulate in bone.
-
Troubleshooting Steps:
-
Optimize Radiolabeling Conditions: Re-evaluate the pH, temperature, and incubation time of your radiolabeling protocol. Ensure the precursor-to-radionuclide ratio is optimal.
-
Quality Control: Implement stringent quality control measures, such as radio-TLC or radio-HPLC, to confirm high radiochemical purity (>95%) before in vivo administration.[10]
-
Purification: If necessary, introduce a post-labeling purification step (e.g., solid-phase extraction) to remove any unchelated radiometal.[11]
-
-
-
Possible Cause 2: In Vivo Demetallation: The radiopharmaceutical may be unstable in vivo, leading to the release of the radiometal, which then accumulates in the bone.[1]
-
Troubleshooting Steps:
-
Perform a Transchelation Challenge Assay: Assess the stability of your radiopharmaceutical against a strong competing chelator like EDTA or DTPA.[12] A significant transfer of the radionuclide to the competing chelator indicates low kinetic inertness.
-
Conduct Serum Stability Assays: Incubate the radiopharmaceutical in human or animal serum at 37°C for various time points and analyze for degradation or protein binding using radio-HPLC or radio-TLC.[13][14][15]
-
Modify the Chelator: Consider using a more rigid or pre-organized cyclen derivative that provides a better thermodynamic and kinetic stability for the specific radiometal.[2][3][4]
-
-
Problem 2: Poor tumor-to-background ratio in imaging studies.
-
Possible Cause 1: Low In Vivo Stability: As discussed above, instability can lead to non-specific uptake in various organs, increasing the background signal.
-
Troubleshooting Steps: Follow the steps outlined in "Problem 1" to assess and improve the in vivo stability of your compound.
-
-
Possible Cause 2: Unfavorable Pharmacokinetics: The linker connecting the cyclen chelator to the targeting vector (e.g., peptide, antibody) can influence the overall pharmacokinetic profile of the radiopharmaceutical.
-
Troubleshooting Steps:
-
Modify the Linker: Alter the length, composition, and polarity of the linker to optimize clearance and biodistribution. For example, incorporating hydrophilic linkers can enhance renal clearance and reduce non-specific binding.
-
Evaluate Different Bioconjugation Strategies: The site of conjugation on the targeting molecule can impact its binding affinity and in vivo behavior. Explore different conjugation chemistries and sites.[16]
-
-
Quantitative Data Summary
The following table summarizes the impact of macrocyclic ring size on the stability of lead (Pb) complexes, illustrating the importance of chelator design.
| Chelator | Macrocyclic Ring Size | Thermodynamic Stability (log KML) | Radiochemical Yield |
| Cyclen-4Py | 12-membered | 19.95 | High |
| Crown-4Py | 18-membered | 13.29 | Medium |
| NOON-2Py | 18-membered | 11.67 | Low |
Data sourced from studies on pyridyl-containing chelators for Pb(II).[2][3][6][7]
Experimental Protocols
Protocol: In Vitro Human Serum Stability Assay
This protocol provides a general method to assess the stability of a radiopharmaceutical in human serum.
-
Materials:
-
Your radiolabeled compound
-
Human serum (commercially available or prepared from whole blood)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
0.1% Trifluoroacetic acid (TFA) in water and ACN for HPLC mobile phase
-
Centrifuge tubes
-
Incubator or water bath at 37°C
-
Radio-HPLC system with a size-exclusion or reversed-phase column
-
-
Procedure:
-
Aliquot 20 µL of your radiolabeled compound into a centrifuge tube.
-
Add 180 µL of human serum to the tube.
-
Gently mix and incubate at 37°C.[17]
-
At designated time points (e.g., 30, 60, 120, 240 minutes), take a 50 µL aliquot of the mixture.[14]
-
To precipitate the serum proteins, add 50 µL of ice-cold acetonitrile to the aliquot.[14]
-
Vortex the sample and then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Carefully collect the supernatant and analyze it using a radio-HPLC system to separate the intact radiopharmaceutical from any degradation products or protein-bound radioactivity.[14][15]
-
Calculate the percentage of intact radiopharmaceutical at each time point.
-
Visualizations
Caption: A workflow for the systematic evaluation and improvement of the in vivo stability of cyclen-based radiopharmaceuticals.
Caption: Key pathways leading to the in vivo instability of cyclen-based radiopharmaceuticals, resulting in off-target accumulation.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Rigid Macrocycle Metal Complexes as CXCR4 Chemokine Receptor Antagonists: Influence of Ring Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability in Pyridyl-Containing Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Favorable Symmetric Structures of Radiopharmaceutically Important Neutral Cyclen-Based Ligands [mdpi.com]
- 10. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiometallation and photo-triggered release of ready-to-inject radiopharmaceuticals from the solid phase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 17. Chelator-Free/Chelator-Mediated Radiolabeling of Colloidally Stabilized Iron Oxide Nanoparticles for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Bis-Cbz-cyclen Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Bis-Cbz-cyclen conjugates.
Troubleshooting Guides
Issue 1: this compound or its conjugate fails to dissolve in the initial solvent.
Question: My this compound conjugate won't dissolve in my chosen aqueous buffer. What should I do?
Answer: this compound and its conjugates can exhibit poor aqueous solubility due to the presence of the lipophilic carboxybenzyl (Cbz) protecting groups and the macrocyclic core. Direct dissolution in aqueous buffers is often challenging.
Troubleshooting Steps:
-
Organic Co-solvent Selection: Start by dissolving the compound in a minimal amount of a suitable organic solvent before introducing it to the aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving cyclen-based compounds. Other potential organic solvents include methanol, ethanol, chloroform, and dichloromethane.[1][2]
-
Procedure: Prepare a concentrated stock solution in the chosen organic solvent. Then, add this stock solution dropwise to the vigorously stirring aqueous buffer. This method helps to avoid localized high concentrations that can lead to immediate precipitation.
-
-
Solvent Polarity Adjustment: The final concentration of the organic co-solvent in the aqueous solution may need to be optimized. Insufficient organic solvent can cause the compound to precipitate out of the solution.
-
pH Modification: The solubility of compounds with ionizable groups can be pH-dependent.[3] For this compound conjugates that may have acidic or basic moieties, adjusting the pH of the aqueous buffer may improve solubility. A systematic pH screening experiment is recommended.
-
Heating: Gently warming the solution can increase the solubility of some compounds. However, be cautious of potential degradation, especially for complex conjugates. Always check the thermal stability of your compound before applying heat.
Issue 2: The conjugate precipitates out of solution upon addition to an aqueous medium or during storage.
Question: My this compound conjugate dissolved initially in a co-solvent system, but then precipitated. How can I prevent this?
Answer: Precipitation after initial dissolution suggests that the solution is supersaturated and thermodynamically unstable. This is a common issue with lipophilic compounds when the solvent composition is changed.
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: The ratio of the organic co-solvent to the aqueous buffer is critical. A higher percentage of the organic co-solvent may be required to maintain solubility.
-
Use of Surfactants: Non-ionic surfactants can help to stabilize the conjugate in an aqueous solution by forming micelles.
-
Inclusion of Excipients: Certain excipients can enhance the solubility and stability of drug conjugates.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[4]
-
Polymers: Polyethylene glycol (PEG) can also improve the solubility of hydrophobic compounds.[4]
-
-
Storage Conditions: Store the solution at the recommended temperature. For some compounds, solubility can decrease at lower temperatures. If storing a stock solution in an organic solvent like DMSO, be aware that moisture absorption can reduce solubility over time.[6]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a macrocyclic compound with two carboxybenzyl (Cbz) protecting groups. The Cbz groups are known to increase the lipophilicity of molecules, which generally leads to poor water solubility.[7][8] Therefore, this compound is expected to be more soluble in organic solvents like DMSO, methanol, ethanol, and chlorinated solvents than in aqueous solutions.[1][2]
Q2: How does conjugation to other molecules (e.g., antibodies, peptides) affect the solubility of this compound?
A2: Conjugation can have a variable effect on solubility. If this compound is conjugated to a large, hydrophilic molecule like an antibody, the overall solubility of the conjugate in aqueous media may increase. Conversely, if it is conjugated to a hydrophobic targeting moiety, the solubility challenges may be exacerbated. The properties of the linker used for conjugation also play a significant role.
Q3: Are there any formulation strategies to improve the bioavailability of poorly soluble this compound conjugates for in vivo studies?
A3: Yes, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).[9]
-
Solid dispersions: Dispersing the conjugate in a polymer matrix can improve its dissolution rate.[10]
-
Nanoparticle formation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[10]
Q4: What analytical techniques can be used to determine the solubility of my this compound conjugate?
A4: Several methods can be used to assess solubility:
-
Kinetic Solubility Assays: These are high-throughput methods that measure the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery.[11]
-
Thermodynamic Solubility Assays: These methods determine the equilibrium solubility of a compound and are considered the gold standard.[3]
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to quantify the amount of dissolved compound in a saturated solution.
Data Presentation
Table 1: Recommended Organic Solvents for Initial Dissolution of this compound Conjugates
| Solvent | Rationale | Considerations |
| Dimethyl sulfoxide (DMSO) | High solubilizing power for a wide range of compounds, including cyclen derivatives.[1][2][6] | Can be toxic to cells at higher concentrations. Ensure the final concentration is compatible with your assay. |
| Methanol / Ethanol | Polar protic solvents that can be effective for many organic compounds.[1] | May not be suitable for all biological assays. |
| Dichloromethane (DCM) / Chloroform | Good solvents for lipophilic compounds.[2] | Not compatible with most aqueous-based biological assays. Primarily for synthesis and purification. |
Table 2: Common Excipients for Enhancing Aqueous Solubility
| Excipient | Mechanism of Action | Typical Starting Concentration |
| Tween® 80 | Surfactant - forms micelles to encapsulate hydrophobic molecules.[4][5] | 0.01 - 0.1% (v/v) |
| HP-β-Cyclodextrin | Forms inclusion complexes with lipophilic parts of the molecule.[4] | 1 - 5% (w/v) |
| SBE-β-Cyclodextrin | Anionic cyclodextrin derivative with improved solubility and safety profile.[4] | 1 - 10% (w/v) |
| Polyethylene Glycol (PEG 300/400) | Co-solvent and polymer that can increase solubility.[4] | 5 - 20% (v/v) |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a this compound Conjugate for In Vitro Assays
-
Prepare a Stock Solution:
-
Weigh a precise amount of the this compound conjugate.
-
Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Prepare the Final Aqueous Solution:
-
Vigorously stir the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Slowly add the DMSO stock solution dropwise to the stirring buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5% for cell-based assays).
-
-
Observe for Precipitation:
-
Visually inspect the solution for any signs of precipitation or cloudiness immediately after preparation and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
If precipitation occurs, consider the troubleshooting steps outlined above, such as increasing the co-solvent concentration or adding a solubilizing excipient.
-
Visualizations
References
- 1. Cyclen | 294-90-6 [chemicalbook.com]
- 2. Cyclen | CAS:294-90-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Conjugation Efficiency of Bis-Cbz-cyclen
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the conjugation of Bis-Cbz-cyclen. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you achieve successful and efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before conjugating this compound? A1: The two secondary amines of this compound are protected by carboxybenzyl (Cbz) groups. These must be removed to expose the reactive secondary amines for conjugation. The most common and effective method for Cbz deprotection is catalytic hydrogenolysis.[1][2]
Q2: What is the recommended chemistry for conjugating the deprotected cyclen to a molecule with a carboxylic acid group? A2: The most widely used method is the formation of an amide bond using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This approach activates the carboxylic acid, making it reactive towards the secondary amines of the cyclen.
Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction? A3: This is a two-step reaction with distinct pH optima. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0), typically using a MES buffer.[3] The subsequent coupling of the activated molecule to the deprotected cyclen's amines is most effective at a pH of 7.0-8.5, for which PBS or borate buffer is suitable.[3][4]
Q4: Which buffers should I avoid in this conjugation reaction? A4: It is critical to use buffers that do not contain primary amines (like Tris or glycine) or carboxylates (like acetate), as these will compete with the reactants and significantly reduce the conjugation efficiency.[3]
Q5: How should I store and handle EDC and NHS reagents? A5: Both EDC and NHS are moisture-sensitive. They should be stored at -20°C in a desiccator. Before use, the vials should be allowed to warm to room temperature before opening to prevent condensation. Solutions of EDC and NHS should be prepared fresh immediately before use as they are susceptible to hydrolysis in aqueous solutions.[3]
Q6: How can I monitor the progress of the conjugation reaction? A6: The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired conjugate.
Experimental Protocols
Part 1: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting groups from this compound to yield the reactive cyclen derivative.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply or a hydrogen donor like ammonium formate
-
Celite
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the this compound) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this 3 times).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This can take anywhere from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected cyclen. This product is often used in the next step without further purification.
Part 2: EDC/NHS Conjugation of Deprotected Cyclen to a Carboxyl-Containing Molecule
This protocol outlines a general two-step procedure for the conjugation of the deprotected cyclen to a molecule bearing a carboxylic acid group.
Materials:
-
Deprotected cyclen from Part 1
-
Carboxyl-containing molecule (e.g., a peptide, protein, or small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5
-
Purification equipment (e.g., HPLC, size-exclusion chromatography)
Procedure:
Step 1: Activation of the Carboxyl-Containing Molecule
-
Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add the EDC and Sulfo-NHS solutions to the solution of the carboxyl-containing molecule. A common starting point for molar ratios is 1:2:5 (Carboxyl-molecule:EDC:Sulfo-NHS), but this should be optimized.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Deprotected Cyclen
-
Dissolve the deprotected cyclen in the Coupling Buffer.
-
Add the activated carboxyl-containing molecule solution from Step 1 to the deprotected cyclen solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to the reaction mixture and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.
-
Purification: Purify the final conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
Data Presentation
Table 1: Recommended Starting Conditions for Optimizing EDC/NHS Conjugation
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| pH for Activation | 5.5 | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC while minimizing hydrolysis of EDC.[3][5] |
| pH for Coupling | 7.2 | 7.0 - 8.5 | Facilitates the nucleophilic attack of the amine on the NHS-ester.[3][4] |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : 2 : 5 | 1 : (1-10) : (2-10) | An excess of EDC and NHS is generally used to drive the reaction towards the activated ester formation. The optimal ratio is system-dependent.[6] |
| Reaction Time (Activation) | 15 minutes | 15 - 60 minutes | Sufficient time for activation without significant hydrolysis of the NHS-ester. |
| Reaction Time (Coupling) | 2 hours | 1 - 4 hours (or overnight at 4°C) | Allows for efficient conjugation. Longer times may be needed for dilute solutions or less reactive molecules. |
| Temperature | Room Temperature (approx. 25°C) | 4°C - 25°C | Room temperature is generally sufficient. Lower temperatures can be used to improve the stability of the NHS-ester and the biomolecule.[7] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling. | Purchase fresh reagents and store them in a desiccator at -20°C. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[3] |
| Suboptimal pH: Incorrect pH for either the activation or coupling step. | Verify the pH of your buffers. Use a non-competing buffer like MES for activation (pH 4.5-6.0) and PBS for coupling (pH 7.0-8.5).[3] | |
| Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an appropriate non-amine, non-carboxylate buffer before starting the reaction. | |
| Hydrolysis of NHS-ester: The time between the activation and coupling steps was too long, or the pH during activation was too high. | Proceed to the coupling step immediately after the activation step. Ensure the activation pH is within the optimal range. | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents caused the biomolecule to precipitate. | Ensure the biomolecule is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step to ensure compatibility. |
| High EDC Concentration: A large excess of EDC can sometimes cause precipitation. | If observing precipitation with a high EDC concentration, try reducing the molar excess.[3] | |
| Difficulty in Purifying the Conjugate | Formation of Side Products: Side reactions, such as the formation of N-acylurea, can lead to a complex mixture of products. | Optimize the stoichiometry of the reagents. Using NHS or Sulfo-NHS helps to minimize the formation of N-acylurea. |
| Incomplete Reaction: A significant amount of unreacted starting material remains. | Increase the reaction time or the molar excess of the coupling reagents. Ensure the pH is optimal for each step. |
Visualizations
Caption: Experimental workflow for the deprotection of this compound and subsequent conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
⁶⁴Cu Chelation: A Comparative Analysis of DOTA and Bis-Cbz-cyclen Derivatives
For researchers, scientists, and professionals in drug development, the choice of a chelator is paramount for the successful application of ⁶⁴Cu-based radiopharmaceuticals. This guide provides an objective comparison of the well-established chelator DOTA (a tetra-substituted cyclen) and a functional derivative of a di-substituted cyclen, focusing on their efficiency in chelating Copper-64. It is important to note that Bis-Cbz-cyclen is a protected precursor and not a chelator itself; therefore, for a meaningful comparison, this guide will focus on a relevant di-substituted cyclen derivative, CB-DO2A (4,10-bis(carboxymethyl)-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane), for which comparative data with DOTA is available.
This comparison synthesizes experimental data on radiolabeling efficiency, and in vivo stability, providing a comprehensive overview to inform the selection of the optimal chelator for specific research and drug development applications.
Quantitative Comparison of ⁶⁴Cu Chelation Performance
The following table summarizes the key performance indicators for ⁶⁴Cu chelation by DOTA and the di-substituted cyclen derivative, CB-DO2A.
| Parameter | ⁶⁴Cu-DOTA | ⁶⁴Cu-CB-DO2A | Reference |
| Radiolabeling Conditions | |||
| Temperature | Room Temperature to 60°C | Requires heating | [1] |
| Time | 30-60 minutes | - | [1] |
| Radiochemical Yield | >98% | - | [1] |
| Specific Activity | Up to 255.60 GBq/mmol | - | [1] |
| In Vivo Stability (4h post-injection) | |||
| % Protein Associated ⁶⁴Cu | 90.3 ± 0.5% | 61 ± 14% | [2] |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections detail the methodologies used in the cited studies for ⁶⁴Cu radiolabeling and in vivo stability assessment.
⁶⁴Cu Radiolabeling Protocol
The general workflow for radiolabeling DOTA and its derivatives with ⁶⁴Cu involves the incubation of the chelator-conjugated molecule with a ⁶⁴CuCl₂ solution in a suitable buffer system.
For the DOTA-F56 peptide, the radiolabeling was performed by incubating 1-20 μg of the conjugate with 222 MBq of ⁶⁴CuCl₂ in 0.1 M sodium acetate buffer (pH 5.5) for 30 minutes at 60°C[2]. The reaction was monitored by Radio-HPLC and stopped by adding EDTA. The final product was purified using a Sep-Pak C-18 column[2].
In Vivo Stability Assessment
The in vivo stability of the ⁶⁴Cu-chelator complexes is a critical parameter, as it determines the amount of free ⁶⁴Cu that may accumulate in non-target tissues. A common method to assess this is to measure the percentage of ⁶⁴Cu that becomes associated with proteins in the liver after intravenous injection of the radiolabeled compound.
In a comparative study, the in vivo stability of ⁶⁴Cu-DOTA and ⁶⁴Cu-CB-DO2A was evaluated in normal rats. The percentage of protein-associated ⁶⁴Cu in the liver was determined at 4 hours post-injection[2].
Discussion of Chelation Efficiency
The selection of a chelator for ⁶⁴Cu is a trade-off between radiolabeling efficiency and the in vivo stability of the resulting complex.
DOTA demonstrates excellent radiolabeling efficiency, achieving high radiochemical yields under mild conditions (room temperature to 60°C) and in a relatively short time frame (30-60 minutes). This makes it a convenient choice for routine radiopharmaceutical production. However, studies have shown that ⁶⁴Cu-DOTA complexes can exhibit some instability in vivo, leading to transchelation of the ⁶⁴Cu to proteins, particularly in the liver[2].
CB-DO2A , a cross-bridged di-substituted cyclen derivative, shows enhanced in vivo stability compared to DOTA, with significantly less ⁶⁴Cu becoming associated with liver proteins[2]. This improved stability is attributed to the more rigid structure of the cross-bridged macrocycle, which better protects the copper ion from being released. However, the trade-off for this increased stability is that radiolabeling with CB-DO2A typically requires more stringent conditions, such as heating, which may not be suitable for all biomolecules.
Conclusion
References
- 1. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bis-Cbz-cyclen and NOTA Chelators for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the design of radiopharmaceuticals. This guide provides a detailed comparative analysis of two macrocyclic chelators: the well-established 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and the less-characterized 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (Bis-Cbz-cyclen). While NOTA has found widespread application in nuclear medicine, particularly for chelating Gallium-68 and Copper-64, this compound remains a more novel agent with limited published data regarding its use in radiolabeling.
This comparison guide synthesizes available experimental data for NOTA and provides a theoretical framework for the potential application of this compound, including a discussion of the necessary chemical modifications for its use as a bifunctional chelator.
Overview of Chelator Structures
NOTA is a tri-functionalized nine-membered macrocycle, while this compound is a di-substituted twelve-membered cyclen ring. The carbobenzyloxy (Cbz) groups on this compound are protecting groups for the secondary amines of the cyclen backbone and would require removal to enable full coordination of a metal ion.
Caption: Chemical structures of this compound and NOTA.
Quantitative Data Presentation: A Tale of Two Chelators
Table 1: Performance Characteristics of NOTA Chelator
| Parameter | ⁶⁸Ga-NOTA | ⁶⁴Cu-NOTA |
| Thermodynamic Stability (log K) | ~30.98[1][2] | ~21.6 - 23.33[2][3] |
| Typical Labeling pH | 3.5 - 5.5[2] | 5.5 - 7.2[2] |
| Typical Labeling Temperature | Room Temperature to 95°C[2] | Room Temperature[4] |
| Typical Labeling Time | 5 - 15 minutes[2] | 10 - 30 minutes[2] |
| Typical Radiochemical Yield | >95%[1] | >95%[4] |
| In Vitro Stability (Serum) | >98% stable over 2h[5] | >97% stable over 48h[6][7] |
This compound: No published data is available for the thermodynamic stability, labeling conditions, radiochemical yield, or in vitro/in vivo stability of this compound complexes with medically relevant radiometals. The presence of the Cbz protecting groups on two of the four nitrogen atoms of the cyclen ring prevents the formation of a stable, hexadentate or octadentate complex, which is crucial for high stability with radiometals. These groups would need to be removed to create a functional chelator.
Experimental Protocols
Detailed experimental protocols are provided for the well-characterized NOTA chelator. For this compound, a prospective protocol is outlined, highlighting the necessary deprotection and functionalization steps that would be required to utilize it as a bifunctional chelator.
NOTA Conjugation and Radiolabeling Workflow
The use of NOTA in radiopharmaceuticals typically involves its conjugation to a targeting biomolecule (e.g., a peptide or antibody) followed by radiolabeling with the desired radiometal.
Caption: General workflow for NOTA conjugation and radiolabeling.
Detailed Protocol for NOTA Conjugation to a Biomolecule (e.g., Peptide)[8]:
-
Biomolecule Preparation: Dissolve the biomolecule containing a primary amine (e.g., a lysine residue) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) to a concentration of 1-5 mg/mL.
-
NOTA Activation: Use a commercially available activated form of NOTA, such as NOTA-NHS ester. Dissolve the NOTA-NHS ester in a small volume of anhydrous dimethyl sulfoxide (DMSO) immediately before use.
-
Conjugation Reaction: Add the activated NOTA solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (NOTA:biomolecule).
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the NOTA-conjugated biomolecule using size-exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated NOTA and other reagents.
-
Characterization: Confirm the successful conjugation and determine the number of chelators per biomolecule using mass spectrometry.
Detailed Protocol for Radiolabeling with Gallium-68[1][9]:
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Mixture: In a sterile vial, add the NOTA-conjugated biomolecule (typically 5-50 µg) dissolved in a suitable buffer (e.g., sodium acetate or HEPES buffer, pH 3.5-4.5).
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (up to 95°C) for 5-15 minutes.
-
Purification (if necessary): For many applications, the high radiochemical purity obviates the need for post-labeling purification. If required, purification can be performed using a C18 solid-phase extraction (SPE) cartridge.
-
Quality Control: Determine the radiochemical purity by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.
Detailed Protocol for Radiolabeling with Copper-64[4][6]:
-
Reaction Mixture: In a sterile vial, dissolve the NOTA-conjugated biomolecule (typically 5-50 µg) in a suitable buffer (e.g., ammonium acetate or sodium acetate buffer, pH 5.5-6.5).
-
Radiolabeling: Add the ⁶⁴CuCl₂ solution to the reaction vial.
-
Incubation: Incubate the reaction mixture at room temperature for 10-30 minutes.
-
Purification (if necessary): Similar to ⁶⁸Ga labeling, purification may not be required due to high labeling efficiency. If needed, a C18 SPE cartridge can be used.
-
Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC.
Prospective Workflow for this compound as a Bifunctional Chelator
To be used as a bifunctional chelator, this compound would require a multi-step synthetic modification. The following diagram and protocol outline a hypothetical pathway.
Caption: Hypothetical workflow for the use of this compound.
Prospective Protocol for Transforming this compound into a Bifunctional Chelator:
-
Deprotection of Cbz Groups: The carbobenzyloxy (Cbz) protecting groups on the cyclen ring must be removed. This is typically achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using strong acids such as HBr in acetic acid[10][11]. The choice of method would depend on the compatibility with other functional groups on the molecule.
-
Selective Functionalization with Chelating Arms: Following deprotection, two of the nitrogen atoms on the cyclen ring would be free for functionalization. To create a chelator analogous to DOTA or NOTA, chelating arms containing carboxylate groups (e.g., from bromoacetic acid or t-butyl bromoacetate followed by hydrolysis) would need to be attached to these nitrogens. This step would require careful control of stoichiometry to achieve the desired di-substituted product.
-
Introduction of a Linker for Bioconjugation: To create a bifunctional chelator, one of the remaining nitrogen atoms would need to be functionalized with a linker that has a reactive group for conjugation to a biomolecule (e.g., an isothiocyanate, NHS ester, or maleimide).
-
Conjugation to a Biomolecule: The resulting bifunctional cyclen derivative would then be conjugated to a targeting biomolecule following protocols similar to those used for NOTA.
-
Radiolabeling: The final conjugate would be radiolabeled with the desired radiometal. The optimal conditions (pH, temperature, time) would need to be experimentally determined.
Comparative Analysis: NOTA vs. This compound
| Feature | NOTA | This compound (Prospective) |
| Current Status | Commercially available, well-characterized, and widely used in preclinical and clinical research. | A commercially available synthetic intermediate. Its use as a bifunctional chelator for radiopharmaceuticals is not established in the literature. |
| Synthesis & Functionalization | Straightforward conjugation to biomolecules via activated esters (e.g., NOTA-NHS). | Requires a multi-step synthesis involving deprotection of Cbz groups, selective N-alkylation to introduce chelating arms, and subsequent functionalization with a linker for bioconjugation. |
| Radiolabeling Conditions | Mild conditions (often room temperature) and rapid reaction times, especially for ⁶⁴Cu and ⁶⁸Ga.[4][9] | The resulting cyclen-based chelator would likely require heating for efficient radiolabeling with many radiometals, similar to DOTA. |
| Metal Ion Specificity | Excellent for trivalent metals like ⁶⁸Ga and also forms stable complexes with divalent metals like ⁶⁴Cu.[1][4] | A fully deprotected and functionalized cyclen derivative would be expected to have high affinity for a range of radiometals, including trivalent (e.g., ¹⁷⁷Lu, ⁹⁰Y) and divalent (e.g., ⁶⁴Cu) ions. |
| In Vivo Stability | ⁶⁸Ga-NOTA and ⁶⁴Cu-NOTA complexes exhibit high in vivo stability, minimizing the release of the radiometal.[1][7] | The in vivo stability of a radiometal complex with a this compound derivative would be dependent on the final structure of the chelating cavity and would need to be experimentally determined. Cyclen-based chelators like DOTA are known to form highly stable complexes. |
Conclusion
For researchers seeking a reliable and well-characterized chelator for ⁶⁸Ga and ⁶⁴Cu, NOTA is the clear choice based on the extensive body of evidence supporting its high radiolabeling efficiency under mild conditions and the excellent in vivo stability of its radiometal complexes.
This compound, in its current form, is a protected synthetic intermediate and not a ready-to-use chelator for radiopharmaceutical applications. Its transformation into a bifunctional chelator would require significant synthetic effort. While the resulting cyclen-based chelator could potentially offer high stability for a range of radiometals, its performance characteristics, including radiolabeling efficiency and in vivo stability, would need to be thoroughly investigated and optimized. Currently, there is no experimental data to suggest any advantage of a this compound-derived chelator over established chelators like NOTA. Researchers interested in novel chelator design could explore the synthetic route from this compound, but for immediate application in radiopharmaceutical development, NOTA remains the superior and evidence-based option.
References
- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bn2DT3A, a Chelator for 68Ga Positron Emission Tomography: Hydroxide Coordination Increases Biological Stability of [68Ga][Ga(Bn2DT3A)(OH)]− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Performance Showdown: A Comparative Guide to Cyclen-Based Bifunctional Chelators in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals at the forefront of radiopharmaceutical innovation, the choice of a bifunctional chelator is a critical decision that profoundly impacts the performance of a radiolabeled conjugate. This guide provides an objective, data-driven comparison of prominent cyclen-based bifunctional chelators, focusing on key performance metrics essential for the development of effective and stable radiopharmaceuticals. We delve into experimental data on radiolabeling efficiency, in vitro and in vivo stability, and biodistribution profiles to empower you with the information needed to select the optimal chelator for your application.
Cyclen (1,4,7,10-tetraazacyclododecane), a macrocyclic polyamine, forms the backbone of a versatile class of chelators that have become indispensable in nuclear medicine. By functionalizing the cyclen ring with pendant arms, researchers have developed a suite of bifunctional chelators capable of securely coordinating a wide range of radiometals while providing a reactive site for conjugation to targeting biomolecules such as peptides and antibodies. This guide will focus on a comparative analysis of some of the most widely utilized cyclen-based chelators, including derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), highlighting their strengths and weaknesses in the context of radiopharmaceutical development.
Key Performance Indicators: A Side-by-Side Comparison
The success of a radiopharmaceutical hinges on the performance of its chelating agent. The following tables summarize quantitative data on the critical performance indicators for several cyclen-based bifunctional chelators, primarily for the chelation of Copper-64 (⁶⁴Cu), a widely used positron-emitting radionuclide for PET imaging.
Table 1: Radiolabeling Efficiency of ⁶⁴Cu with Various Bifunctional Chelators
| Chelator | Concentration | Temperature (°C) | Time (min) | Radiolabeling Yield (%) | Reference |
| p-SCN-Bn-DOTA | 31 nM (rituximab conjugate) | Room Temperature | 60 | ~60% | [1] |
| p-SCN-Bn-NOTA | 31 nM (rituximab conjugate) | Room Temperature | 60 | >95% | [1] |
| C-DOTA | - | Room Temperature | - | Less efficient than C-NOTA | [2][3] |
| C-NOTA | - | Room Temperature | - | Rapid and high efficiency | [2][3] |
| sar-CO₂H | 250 nM (rituximab conjugate) | Room Temperature | 60 | 98% | [1] |
| 3p-C-NE3TA | - | Room Temperature | - | Instantaneous, excellent efficiency | [3] |
| 3p-C-NOTA | - | Room Temperature | - | Instantaneous, excellent efficiency | [3] |
| 3p-C-DE4TA | - | Room Temperature | - | Instantaneous, excellent efficiency | [3] |
Note: Radiolabeling efficiency can be highly dependent on the specific reaction conditions and the nature of the conjugated biomolecule.
Table 2: In Vitro Stability of ⁶⁴Cu-Chelator Complexes
| Chelator Complex | Condition | Time (h) | Stability (% Intact) | Reference |
| ⁶⁴Cu-DOTA-rituximab | Human Serum @ 37°C | 48 | >94% | [1] |
| ⁶⁴Cu-NOTA-rituximab | Human Serum @ 37°C | 48 | >94% | [1] |
| ⁶⁴Cu-sar-CO₂H-rituximab | Human Serum @ 37°C | 48 | >94% | [1] |
| ⁶⁴Cu-C-NOTA | EDTA Challenge | - | More stable than ⁶⁴Cu-C-DOTA | [2][3] |
| ⁶⁴Cu-3p-C-NE3TA | EDTA Challenge | - | More stable than ⁶⁴Cu-C-DOTA | [3] |
| ⁶⁴Cu-3p-C-NOTA | EDTA Challenge | - | More stable than ⁶⁴Cu-C-DOTA | [3] |
| ⁶⁴Cu-3p-C-DE4TA | EDTA Challenge | - | Less stable than ⁶⁴Cu-C-NOTA | [3] |
| [⁶⁴Cu][Cu(DO2A2S)] | Human Serum | 24 | Excellent integrity | [4] |
Table 3: In Vivo Biodistribution Highlights of ⁶⁴Cu-Labeled Chelator Conjugates in Mice
| Chelator Complex | Key Observation | Reference |
| ⁶⁴Cu-C-DOTA | Higher retention of ⁶⁴Cu in the liver and kidney compared to ⁶⁴Cu-C-NOTA.[2] | [2] |
| ⁶⁴Cu-C-NOTA | Superior in vivo stability compared to ⁶⁴Cu-C-DOTA.[2] | [2] |
| ⁶⁴Cu-3p-C-DE4TA | High renal and liver retention, suggesting in vivo dissociation.[3] | [3] |
| ⁶⁴Cu-3p-C-NOTA & ⁶⁴Cu-3p-C-NE3TA | Excellent in vivo complex stability.[3] | [3] |
| Neutral trans-substituted Cu-cyclen complexes | Showed the best clearance and lowest retention from all organs.[5][6] | [5][6] |
| Positively charged (+2) Cu-cyclen complexes | High blood retention at early time points with slow clearance from the liver.[5][6] | [5][6] |
| [⁶⁴Cu][Cu(DO2A2S)] | High liver and kidney uptake, possibly due to transchelation or metabolic processing.[4] | [4] |
Visualizing the Molecular Architecture and Experimental Process
To better understand the structural differences and the experimental workflow for evaluating these chelators, the following diagrams are provided.
Caption: Structures of DOTA and NOTA and their isothiocyanate-functionalized derivatives.
Caption: A streamlined workflow for the evaluation of bifunctional chelators.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of your own comparative studies, we provide generalized protocols for the key experiments cited in this guide.
Radiolabeling Protocol (General)
This protocol outlines a general procedure for radiolabeling a chelator-conjugated biomolecule with ⁶⁴Cu.
-
Materials:
-
Chelator-biomolecule conjugate solution (concentration to be optimized).
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Quenching solution (e.g., 50 mM EDTA).
-
Purification column (e.g., Sep-Pak C18 cartridge).
-
Radio-TLC or Radio-HPLC system for quality control.
-
-
Procedure:
-
To a sterile, low-binding microcentrifuge tube, add the chelator-biomolecule conjugate and the reaction buffer.
-
Add the ⁶⁴CuCl₂ solution to the tube. The amount of radioactivity and the molar ratio of chelator to ⁶⁴Cu should be optimized for each conjugate.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures for some chelators like DOTA) for a specific duration (e.g., 5-60 minutes).
-
After incubation, take an aliquot for quality control analysis to determine the radiolabeling yield.
-
Quench the reaction by adding an excess of a strong chelating agent like EDTA to complex any free ⁶⁴Cu.
-
Purify the radiolabeled conjugate using a suitable method, such as a Sep-Pak C18 cartridge, to remove unreacted ⁶⁴Cu and other impurities.
-
Determine the radiochemical purity of the final product using Radio-TLC or Radio-HPLC.
-
In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of the radiolabeled conjugate in human serum.
-
Materials:
-
Purified radiolabeled conjugate.
-
Freshly prepared human serum.
-
Incubator at 37°C.
-
Analysis system (e.g., Radio-HPLC, Radio-TLC, or size-exclusion chromatography).
-
-
Procedure:
-
Add a known amount of the purified radiolabeled conjugate to a tube containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analyze the aliquots to determine the percentage of intact radiolabeled conjugate. This can be achieved by methods that separate the intact conjugate from dissociated ⁶⁴Cu or ⁶⁴Cu bound to serum proteins. For example, in HPLC analysis, the retention time of the intact conjugate is compared to that of free ⁶⁴Cu.
-
In Vivo Biodistribution Study in Mice
This protocol provides a general framework for evaluating the biodistribution of a radiolabeled conjugate in a mouse model.
-
Materials:
-
Purified and sterile radiolabeled conjugate.
-
Animal model (e.g., healthy mice or tumor-bearing mice).
-
Anesthesia (e.g., isoflurane).
-
Gamma counter for measuring radioactivity in tissues.
-
PET/CT scanner for imaging (optional but recommended).
-
-
Procedure:
-
Administer a known amount of the radiolabeled conjugate to each mouse via intravenous (tail vein) injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.
-
If conducting imaging, anesthetize the mice and perform PET/CT scans before euthanasia.
-
Following euthanasia, dissect the mice and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
The selection of a cyclen-based bifunctional chelator is a multifaceted decision that requires careful consideration of several performance parameters. As the data presented in this guide indicates, there is no single "best" chelator for all applications.
-
For applications requiring rapid and mild radiolabeling conditions, especially with temperature-sensitive biomolecules, NOTA and its derivatives, as well as sarcophagine-based chelators, demonstrate significant advantages over DOTA. [1][3]
-
In vivo stability is paramount for minimizing off-target radiation dose and ensuring accurate targeting. Chelators like C-NOTA have shown superior in vivo stability compared to their DOTA counterparts for ⁶⁴Cu.[2] However, the overall charge and structure of the final complex also play a crucial role in its biodistribution and clearance profile.[5][6]
-
Cross-bridged cyclam derivatives have been developed to enhance the in vivo stability of ⁶⁴Cu complexes, addressing the limitations of DOTA. [4]
Ultimately, the optimal chelator choice will depend on the specific radiometal, the targeting biomolecule, and the desired pharmacokinetic profile of the final radiopharmaceutical. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in making informed decisions and designing the next generation of targeted radiopharmaceuticals for improved diagnosis and therapy.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Bifunctional Chelator for Thorium-227 Targeted Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging and ex vivo biodistribution studies. [bio-protocol.org]
- 6. Efficient Preparation and Biological Evaluation of a Novel Multivalency Bifunctional Chelator for 64Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Bis-Cbz-cyclen in the Synthesis of Advanced Macrocyclic Chelators
For researchers, scientists, and professionals in drug development, the choice of a macrocyclic chelator is critical for the efficacy and safety of metal-based diagnostics and therapeutics. While chelators like DOTA have become ubiquitous, the synthesis of novel, tailored chelators often requires a more strategic approach. This is where Bis-Cbz-cyclen, a protected form of the versatile cyclen macrocycle, offers significant advantages as a synthetic intermediate.
This compound, or 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane, is not typically used directly as a chelator. Instead, its carboxybenzyl (Cbz) groups serve as protecting agents for two of the four nitrogen atoms in the cyclen ring. This protection is a key strategic element in the synthesis of advanced, functionalized macrocyclic chelators. The Cbz groups are stable under a variety of reaction conditions, yet can be readily removed, allowing for the selective introduction of a wide range of coordinating arms to the cyclen backbone. This synthetic flexibility is a primary advantage, enabling the creation of chelators with fine-tuned properties for specific metal ions and applications.
The Synthetic Pathway: From Protection to a Functional Chelator
The use of this compound as a precursor allows for a controlled, stepwise synthesis of asymmetric and symmetric chelators that would be difficult to achieve otherwise. The general synthetic strategy involves the protection of two amine groups of the cyclen macrocycle with Cbz-Cl, followed by the alkylation of the remaining two free amines with desired coordinating arms. Subsequently, the Cbz groups are removed, typically through catalytic hydrogenolysis, to expose the other two amine groups for further functionalization or to yield the final chelator. This process is illustrated in the following workflow diagram.
Performance Comparison: The Importance of Functionalization
The performance of a macrocyclic chelator is determined not by the core cyclen ring alone, but critically by the nature of the coordinating arms attached to it. The synthetic versatility offered by precursors like this compound allows for the creation of chelators with superior properties compared to standard chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for specific applications.
For instance, the introduction of different coordinating groups can significantly impact the thermodynamic stability and kinetic inertness of the resulting metal complexes. Thermodynamic stability refers to the strength of the bond between the metal ion and the chelator at equilibrium, while kinetic inertness describes the resistance of the complex to dissociation. Both are crucial for preventing the release of potentially toxic metal ions in vivo.
| Chelator Functional Group | Key Advantages in Chelation |
| Carboxylate Arms (e.g., DOTA) | Forms highly stable complexes with a wide range of metal ions. The established standard for many applications. |
| Phosphonate Arms | Can offer improved thermodynamic and kinetic stability for certain metal ions compared to carboxylate analogues. May allow for milder radiolabeling conditions. |
| Picolinate Arms | Can enhance the rigidity of the complex, leading to increased kinetic inertness. |
| Mixed Functional Arms | The use of precursors like this compound allows for the synthesis of chelators with a combination of different arms, enabling the fine-tuning of properties such as charge, lipophilicity, and metal ion selectivity. |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of functionalized cyclen chelators using a Cbz-protection strategy.
Protocol 1: Synthesis of 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (this compound)
-
Dissolution: Dissolve cyclen in a suitable organic solvent such as chloroform or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (Cbz-Cl) in the same solvent to the cyclen solution with vigorous stirring. The molar ratio of cyclen to Cbz-Cl is typically 1:2.
-
Reaction: Allow the reaction to proceed at 0°C for several hours and then at room temperature overnight.
-
Work-up: Wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: Alkylation of this compound
-
Dissolution: Dissolve this compound in an aprotic solvent such as acetonitrile or dimethylformamide.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the solution.
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., tert-butyl bromoacetate) to the mixture.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alkylated intermediate by column chromatography.
Protocol 3: Deprotection of the Cbz Groups
-
Dissolution: Dissolve the Cbz-protected intermediate in a suitable solvent, typically methanol or ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).[1]
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Isolation: Evaporate the solvent to obtain the deprotected product.
Logical Relationships in Chelator Design
The choice of synthetic strategy and the resulting chelator structure have a direct impact on the final application. The following diagram illustrates the logical relationships in the design and application of macrocyclic chelators.
References
A Comparative Guide to the Kinetic Inertness of Cyclen-Based Complexes
For Researchers, Scientists, and Drug Development Professionals
The kinetic inertness of metal complexes is a critical parameter in the development of pharmaceuticals and diagnostic agents, particularly in the field of radiopharmaceuticals and MRI contrast agents. A high kinetic inertness ensures that the metal ion remains securely chelated in vivo, preventing its release and potential toxicity. This guide provides a comparative evaluation of the kinetic inertness of metal complexes with cyclen-based macrocyclic chelators, with a focus on DOTA and its analogues as a benchmark.
While specific kinetic data for Bis-Cbz-cyclen complexes are not available in the literature, as this molecule is typically a protected precursor in the synthesis of functionalized chelators, this guide will compare the kinetic stability of key cyclen derivatives to provide a framework for understanding the factors that influence the inertness of this class of compounds. The data presented herein is crucial for the rational design of new, highly stable metal complexes for biomedical applications.
Comparative Kinetic Data of Macrocyclic Chelator Complexes
The kinetic inertness of a metal complex is often quantified by its dissociation half-life (t½) or the acid-catalyzed dissociation rate constant (k₁). A longer half-life and a smaller rate constant indicate greater kinetic inertness. The following table summarizes the kinetic data for selected metal complexes with DOTA, NOTA, and TETA, three prominent macrocyclic chelators.
| Chelator | Metal Ion | Conditions | Dissociation Half-life (t½) | Acid-Catalyzed Dissociation Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| DOTA | Gd³⁺ | 0.1 M HCl, 25°C | ~20 hours | 2.0 x 10⁻⁵ | |
| Gd³⁺ | 1 M HCl, 25°C | - | 8.4 x 10⁻⁶ | ||
| Mn²⁺ | pH 7.4, 10 µM Zn²⁺, 25°C | 1037 hours | - | ||
| NOTA | Cu²⁺ | pH 0, 25°C | 46 seconds | - | |
| Mn²⁺ | pH 7.4, 10 µM Zn²⁺, 25°C | 74 hours | - | ||
| TETA | Gd³⁺ | - | Significantly lower than DOTA | ~1,000,000 times faster than DOTA | [1] |
| Cross-bridged cyclam derivative | Ln³⁺ | 2 M HCl | No dissociation observed for at least 5 months | - | |
| Cyclen with two picolinate arms | Gd³⁺ | - | - | 8.3 x 10⁻⁴ to 2.5 x 10⁻³ | |
| Cyclam with two phosphonate arms | Cu²⁺ | 5 M HClO₄, 25°C | ~7 months (trans-O,O isomer) | - | [2] |
Key Observations:
-
DOTA complexes exhibit exceptional kinetic inertness, particularly for lanthanide ions like Gd³⁺, making DOTA a gold standard chelator for MRI contrast agents and radiotherapeutics involving isotopes like ¹⁷⁷Lu.
-
NOTA complexes generally show faster dissociation rates compared to DOTA for the same metal ion. However, NOTA is a preferred chelator for ⁶⁸Ga in PET imaging due to its rapid complexation kinetics at room temperature.[3]
-
Increasing the macrocyclic ring size from DOTA (12-membered ring) to TETA (14-membered ring) dramatically reduces the kinetic stability of the corresponding Gd³⁺ complex.[1] This highlights the importance of the "macrocyclic effect" and the preorganization of the ligand for optimal metal ion fit.
-
Pendant arms play a crucial role in the kinetic inertness. Replacing carboxylate arms with phosphonate arms in cyclam derivatives can lead to exceptionally inert Cu²⁺ complexes.[2]
-
Structural rigidity significantly enhances kinetic stability. Cross-bridged cyclam derivatives form extraordinarily inert lanthanide complexes, underscoring the benefit of a pre-organized and rigid ligand structure.
Experimental Protocol: Acid-Catalyzed Dissociation Kinetics using UV-Vis Spectrophotometry
The following is a generalized protocol for determining the kinetic inertness of a metal complex via acid-catalyzed dissociation, a widely used method for comparing the stability of chelates.
Objective: To determine the acid-catalyzed dissociation rate constant (k₁) of a metal-chelate complex.
Principle: The dissociation of the metal complex is initiated by adding a strong acid. The rate of dissociation is monitored over time by measuring the change in absorbance at a wavelength where the metal complex has a characteristic absorption band that differs from the free metal ion or the protonated ligand.
Materials and Reagents:
-
The metal complex of interest (e.g., Gd-DOTA) of known concentration.
-
Hydrochloric acid (HCl) or Perchloric acid (HClO₄) solutions of various high concentrations (e.g., 1 M, 2 M, 5 M).
-
A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
pH meter.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the metal complex in deionized water at a concentration that gives an initial absorbance in the range of 0.5 - 1.0 at its λ_max.
-
Prepare a series of concentrated acid solutions (e.g., 1 M, 2 M, 3 M, 4 M, 5 M HCl).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the λ_max of the metal complex.
-
Equilibrate the temperature of the cuvette holder to the desired temperature (e.g., 25°C).
-
-
Kinetic Measurement:
-
Pipette a known volume of the metal complex stock solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
Initiate the reaction by adding a known volume of a concentrated acid solution to the cuvette and mix quickly. The final acid concentration should be accurately known.
-
Immediately start recording the absorbance at fixed time intervals over a period sufficient for a significant change in absorbance to be observed.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for the dissociation at a given acid concentration is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞) * e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time (when the reaction is complete).
-
The acid-catalyzed dissociation rate constant (k₁) is obtained from the slope of a plot of k_obs versus the acid concentration ([H⁺]): k_obs = k₀ + k₁ * [H⁺] where k₀ is the acid-independent dissociation rate constant (often negligible for highly inert complexes).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of the kinetic inertness of a metal complex.
Caption: Workflow for determining kinetic inertness.
Signaling Pathway of Complex Dissociation
The acid-catalyzed dissociation of a metal complex with a polyaza-polycarboxylate ligand like DOTA typically proceeds through a multi-step protonation mechanism, leading to the eventual release of the metal ion.
Caption: Acid-catalyzed dissociation pathway.
References
- 1. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination Behavior of 1,4-Disubstituted Cyclen Endowed with Phosphonate, Phosphonate Monoethylester, and H-Phosphinate Pendant Arms - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Efficacy of Bis-Cbz-cyclen Based Radiopharmaceuticals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with the choice of bifunctional chelator playing a critical role in the overall therapeutic efficacy and safety of a radiopharmaceutical. This guide provides a comparative analysis of Bis-Cbz-cyclen as a potential chelator for therapeutic radiopharmaceuticals, benchmarked against the well-established and clinically successful DOTA and NOTA chelators. Due to the limited direct preclinical and clinical data on the therapeutic efficacy of this compound based radiopharmaceuticals, this comparison focuses on the physicochemical properties of the chelators and presents therapeutic data from DOTA and NOTA-based agents as a reference for successful radiopharmaceutical development.
Comparison of Chelator Properties
The stability of the metal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target toxicity. The kinetic inertness and thermodynamic stability of the complex directly impact the radiopharmaceutical's biodistribution and tumor-to-organ ratios.
| Property | This compound (Projected) | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) |
| Structure | A cyclen backbone with two opposing carboxylbenzyl protecting groups. The remaining two nitrogen atoms are available for conjugation. | A 12-membered macrocycle with four acetate coordinating arms. | A 9-membered macrocycle with three acetate coordinating arms. |
| Coordination | Potentially hexadentate or octadentate depending on the radiometal and conjugation strategy. | Octadentate, forming stable complexes with a wide range of radiometals, including trivalent lanthanides like ¹⁷⁷Lu. | Hexadentate, ideal for smaller radiometals like ⁶⁸Ga and also forms stable complexes with therapeutic radionuclides. |
| Radiolabeling Conditions | Expected to require heating for efficient radiolabeling, similar to DOTA. | Typically requires heating (e.g., 80-100°C) for efficient and stable complexation.[1] | Often allows for faster radiolabeling at lower temperatures compared to DOTA for certain radiometals.[1] |
| In Vivo Stability | Expected to form stable complexes based on the cyclen backbone, but in vivo stability data is lacking. | DOTA-metal complexes exhibit high in vivo stability, which is crucial for therapeutic applications.[1] | NOTA-metal complexes also demonstrate excellent in vivo stability.[2] |
| Bifunctionalization | The two secondary amines on the cyclen ring are available for conjugation to targeting vectors. | Typically functionalized through one of the carboxylate arms, creating a p-SCN-Bn-DOTA derivative for conjugation.[1] | Can be functionalized through a backbone carbon or one of the acetate arms for conjugation. |
Therapeutic Efficacy of DOTA and NOTA-Based Radiopharmaceuticals
The following tables summarize the therapeutic efficacy of two prominent DOTA-based radiopharmaceuticals, providing a benchmark for the performance expected from a clinically successful therapeutic agent.
Table 1: Clinical Efficacy of ¹⁷⁷Lu-DOTATATE in Neuroendocrine Tumors (NETTER-1 Trial)[3][4][5][6]
| Endpoint | ¹⁷⁷Lu-DOTATATE | High-Dose Octreotide (Control) |
| Progression-Free Survival (PFS) at 20 months | 65.2% | 10.8% |
| Median Progression-Free Survival (PFS) | Not Reached (at time of initial report) | 8.4 months |
| Objective Response Rate (ORR) | 18% | 3% |
| Overall Survival (OS) (Interim Analysis) | 14 deaths | 26 deaths (P=0.004) |
| Grade 3/4 Hematologic Toxicity | Neutropenia: 1%, Thrombocytopenia: 2%, Lymphopenia: 9% | None |
Table 2: Preclinical Efficacy of ²²⁵Ac-PSMA Radiopharmaceuticals in Prostate Cancer Models
| Study Parameter | ²²⁵Ac-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | Control |
| Tumor Growth Suppression | Significant suppression of tumor growth observed.[3] | Significant suppression of tumor growth observed.[3] | Continued tumor growth.[3] |
| Median Survival (in a preclinical model) | 43.5 days[3] | 42 days[3] | 27 days[3] |
| In Vitro Cytotoxicity (IC₅₀) | Potent cytotoxicity in PSMA-expressing cells.[4][5] | Cytotoxicity observed in PSMA-expressing cells. | No significant effect. |
| Tumor Uptake (%ID/g) | High and sustained tumor uptake.[6] | High and sustained tumor uptake. | Minimal uptake. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the preclinical and clinical evaluation of radiopharmaceuticals. Below are generalized methodologies for key experiments.
Radiolabeling Protocol (General)
-
Preparation: A stock solution of the chelator-conjugated targeting molecule (e.g., this compound-peptide) is prepared in a suitable buffer (e.g., ammonium acetate or sodium acetate, pH 5-7).
-
Radiolabeling: The therapeutic radionuclide (e.g., ¹⁷⁷LuCl₃) is added to the solution of the chelator-conjugate.
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 95°C for DOTA) for a defined period (e.g., 15-30 minutes).
-
Quality Control: The radiochemical purity is determined using methods like radio-TLC or radio-HPLC to separate the radiolabeled product from free radionuclide.
-
Purification: If necessary, the radiolabeled product is purified using methods like C18 solid-phase extraction to remove unreacted radionuclide and impurities.
In Vitro Cell Uptake Assay
-
Cell Culture: Cancer cells expressing the target receptor are cultured to confluence in multi-well plates.
-
Incubation: The radiolabeled compound is added to the cell culture medium at a specific concentration and incubated for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, the cells are washed with cold PBS to remove unbound radiopharmaceutical.
-
Lysis: The cells are lysed using a suitable lysis buffer (e.g., 1M NaOH).
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The cell uptake is typically expressed as a percentage of the added dose per million cells. Blocking studies with an excess of the non-radiolabeled targeting molecule are performed to confirm receptor-specific uptake.[7]
In Vivo Biodistribution Study in Rodent Models
-
Animal Model: Tumor-bearing animals (e.g., mice with xenografted human tumors) are used.
-
Injection: A known amount of the radiopharmaceutical is injected intravenously into the animals.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of animals are euthanized.
-
Organ Harvesting: Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[8][9][10][11] This data is crucial for dosimetry calculations and assessing tumor targeting and clearance from non-target organs.
Visualizing the Path to Therapy
To better understand the processes involved in developing and evaluating a therapeutic radiopharmaceutical, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appliedradiology.com [appliedradiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Uptake & Release Assay Services for Radiopharmaceuticals - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. osti.gov [osti.gov]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www-pub.iaea.org [www-pub.iaea.org]
Navigating the Landscape of Chelators for Actinium-225 Targeted Alpha Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of oncology, the selection of an appropriate chelator is a critical determinant in the success of Targeted Alpha Therapy (TAT) utilizing Actinium-225 (²²⁵Ac). This guide provides an objective, data-driven comparison of alternatives to the foundational, yet often less optimal, Bis-Cbz-cyclen, focusing on key performance indicators such as radiolabeling efficiency, complex stability, and in vivo performance.
Targeted Alpha Therapy with ²²⁵Ac holds immense promise for treating a spectrum of cancers due to the potent and localized cytotoxic effects of its emitted alpha particles. However, the efficacy and safety of these radiopharmaceuticals are intrinsically linked to the stability of the complex formed between the ²²⁵Ac radionuclide and a bifunctional chelator. An ideal chelator must rapidly and firmly bind ²²⁵Ac under mild conditions, ensuring the integrity of the radiopharmaceutical from preparation to its arrival at the tumor site, thereby minimizing off-target toxicity. This guide delves into the experimental data for prominent chelators, offering a comparative analysis to inform the selection process for next-generation TAT agents.
Comparative Performance of ²²⁵Ac Chelators
The landscape of chelators for ²²⁵Ac has evolved significantly, with several promising candidates emerging as superior alternatives to older acyclic and cyclen-based ligands. This section provides a quantitative comparison of key chelators based on published experimental data.
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency (Radiochemical Yield, RCY) | Serum Stability (% Intact Complex) | Key In Vivo Findings |
| Macropa & Derivatives (e.g., macropa-NCS) | Room Temperature, 5-30 min | >95% at low µM concentrations[1] | >98% after 7 days[2] | High tumor uptake and good retention.[3] Some derivatives show altered biodistribution. |
| DOTA | 80-95°C, 30-60 min | >95%, requires higher concentrations and heat[4] | ~90% after 10 days, some dissociation observed[5] | Sufficiently stable for many applications, but in vivo dissociation can lead to off-target accumulation in the liver and bone.[3][6] |
| CHX-A''-DTPA | Room Temperature | Variable, often lower than macrocyclic chelators | Prone to in vivo dissociation[7] | Significant accumulation of free ²²⁵Ac in organs, leading to toxicity.[8][9] |
| PEPA | 40°C, 30 min | Moderate | Less stable than macrocyclic chelators | Substantial accumulation of radionuclide in the liver.[8] |
| py-macrodipa | Room Temperature | ~75% at 10⁻⁶ M concentration | ~10% intact after 1 day, indicating lability with ²²⁵Ac[6] | Not an optimal candidate for ²²⁵Ac TAT due to poor in vivo stability.[6] |
| This compound | N/A for ²²⁵Ac | No direct data available for ²²⁵Ac. | No direct data available for ²²⁵Ac. | Generally, cyclen-based chelators show variable stability with large radiometals like ²²⁵Ac. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments in the evaluation of ²²⁵Ac chelators.
Protocol 1: Radiolabeling of a Targeting Vector with [²²⁵Ac]Ac-macropa-NCS
This protocol describes the conjugation and radiolabeling of a monoclonal antibody with ²²⁵Ac using the bifunctional chelator macropa-NCS.
Materials:
-
Monoclonal antibody (targeting vector) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5)
-
Macropa-NCS solution (e.g., 10 mM in DMSO)
-
[²²⁵Ac]Ac(NO₃)₃ in dilute HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
PD-10 desalting column
-
Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 50 mM DTPA, pH 5.5)
Procedure:
-
Conjugation: Add a 10- to 20-fold molar excess of macropa-NCS to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification of Conjugate: Remove unconjugated chelator by size exclusion chromatography using a PD-10 column equilibrated with ammonium acetate buffer.
-
Radiolabeling: To a solution of the purified antibody-macropa conjugate, add the desired amount of [²²⁵Ac]Ac(NO₃)₃. Adjust the pH to 5.5 if necessary.
-
Incubation: Incubate the reaction mixture at room temperature for 5-30 minutes.
-
Quality Control: Determine the radiochemical purity by ITLC. The antibody conjugate will remain at the origin, while free ²²⁵Ac will move with the solvent front.
Protocol 2: Radiolabeling of a Targeting Vector with [²²⁵Ac]Ac-DOTA
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ²²⁵Ac.
Materials:
-
DOTA-conjugated peptide
-
[²²⁵Ac]Ac(NO₃)₃ in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 5.0-5.5) or TRIS buffer (pH 8.5)
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Radio-HPLC system
Procedure:
-
Reaction Setup: In a reaction vial, combine the DOTA-peptide, buffer, and [²²⁵Ac]Ac(NO₃)₃.
-
Incubation: Heat the reaction mixture at 80-95°C for 30-60 minutes.
-
Purification: Purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted ²²⁵Ac.
-
Quality Control: Determine the radiochemical purity using radio-HPLC.
Protocol 3: Serum Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Procedure:
-
Add the purified radiolabeled conjugate to human serum to a final concentration of approximately 1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 24, 48, 96, and 168 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by ITLC or radio-HPLC to determine the percentage of the radiolabel that remains attached to the targeting vector.
Protocol 4: In Vivo Biodistribution Study
This protocol evaluates the distribution of the radiolabeled conjugate in a tumor-bearing mouse model.
Procedure:
-
Administer a known amount of the radiolabeled conjugate to tumor-bearing mice via intravenous injection.
-
At selected time points post-injection (e.g., 1, 24, 48, 96 hours), euthanize a cohort of mice.
-
Dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
Clear visualization of experimental processes is essential for understanding and replication. The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. thno.org [thno.org]
- 3. Construction of the Bioconjugate Py-Macrodipa-PSMA and Its In Vivo Investigations with Large 132/135La3+ and Small 47Sc3+ Radiometal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiochemistry of cyclen-derived chelators comprising five-membered azaheterocyclic arms with 212Pb2+, 213Bi3+, and 225Ac3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
A Head-to-Head Comparison of Leading Chelators for Copper-64, Gallium-68, and Lutetium-177
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals. The stability of the metal-chelator complex is paramount to ensure that the radionuclide reaches its intended target in vivo without dissociating and causing off-target toxicity. This guide provides a head-to-head comparison of commonly used chelators for three clinically relevant radionuclides: Copper-64 (⁶⁴Cu), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu).
While the query specifically mentioned Bis-Cbz-cyclen, a thorough review of the scientific literature did not yield sufficient experimental data for a direct comparison of this particular chelator with other established agents for the specified radionuclides. Therefore, this guide focuses on a comparative analysis of well-characterized and widely utilized chelators: DOTA, NOTA, TETA, HBED, and DTPA.
Overview of Compared Chelators
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile and widely used macrocyclic chelator that forms stable complexes with a variety of radiometals.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator known for forming highly stable complexes, particularly with ⁶⁸Ga and ⁶⁴Cu.
-
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): Another macrocyclic chelator, often considered for use with ⁶⁴Cu.
-
HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid): An acyclic chelator that can rapidly chelate ⁶⁸Ga at room temperature.
-
DTPA (diethylenetriaminepentaacetic acid): A linear, acyclic chelator that has been historically used for a range of radionuclides.
Copper-64 (⁶⁴Cu) Chelator Comparison
Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it suitable for PET imaging of biological processes with slower kinetics. The choice of chelator for ⁶⁴Cu is critical to prevent in vivo transchelation to native copper-binding proteins.
Quantitative Data Summary: ⁶⁴Cu Radiolabeling and Stability
| Chelator | Radiolabeling Conditions | Radiochemical Yield (RCY) | Serum Stability (48h) | Key Findings |
| DOTA | 37°C, 90 min (for immunoconjugates)[1] | >95% (with heating)[1] | Variable, potential for in vivo dissociation[1][2] | Less efficient labeling at room temperature compared to NOTA.[2] Shows higher liver retention in vivo, suggesting some instability.[2][3] |
| NOTA | Room Temperature, 20 min (for immunoconjugates)[1] | >95%[1] | >97.5%[1] | Demonstrates high radiochemical yield under mild conditions and excellent stability.[1][3] Lower liver uptake compared to DOTA.[3] |
| TETA | Not specified in detail in the provided results | Generally high | Lower than cross-bridged analogues | Often used, but its in vivo stability has been a concern. |
| sar-CO₂H | Room Temperature, dilute conditions[1] | 98% (at 250 nM)[1] | High | A sarcophagine-based chelator showing excellent labeling efficiency even at low concentrations.[1] |
Experimental Protocol: Radiolabeling of Rituximab with ⁶⁴Cu[1]
This protocol describes the radiolabeling of the anti-CD20 antibody, rituximab, conjugated with different bifunctional chelators.
-
Preparation of Immunoconjugate Solution: A solution of the chelator-conjugated rituximab is prepared in a suitable buffer (e.g., 0.25 M NH₄OAc, pH 5.5).
-
Radiolabeling Reaction:
-
For NOTA and sar-CO₂H conjugates: A solution of ⁶⁴CuCl₂ is added to the immunoconjugate solution and incubated at room temperature for 20 minutes.
-
For DOTA conjugates: The reaction mixture is typically heated at 37°C for 90 minutes to achieve high radiochemical yields.
-
-
Quality Control: The radiochemical purity is determined by size exclusion high-performance liquid chromatography (SE-HPLC).
Experimental Workflow: ⁶⁴Cu Radiolabeling and Stability Testing
Caption: Workflow for ⁶⁴Cu radiolabeling of an antibody conjugate and subsequent in vitro stability assessment.
Gallium-68 (⁶⁸Ga) Chelator Comparison
Gallium-68, a positron emitter with a 68-minute half-life, is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator. Its short half-life necessitates rapid and efficient radiolabeling chemistry.
Quantitative Data Summary: ⁶⁸Ga Radiolabeling Efficiency
| Chelator | pH | Temperature (°C) | RCY (at 5 µM chelator conc.) | Key Findings |
| DOTA | 3.5 | 90 | 90 ± 1.5%[4] | Requires heating for efficient labeling.[4] |
| 6.5 | 25 | <85%[4] | Poor labeling at room temperature.[4] | |
| NOTA | 3.5 | 25 | Not specified | Generally shows good labeling under mild conditions.[4] |
| 6.5 | 25 | 93 ± 2.0%[4] | High RCY at room temperature and near-neutral pH.[4] | |
| HBED | 3.5 | 25 | Not specified | Performs well under mild conditions.[4] |
| 6.5 | 25 | >85%[4] | Slightly less effective than THP and DFO at very low concentrations.[4] | |
| THP | 3.5 | 90 | 93 ± 1.1%[4] | |
| 6.5 | 25 | 97 ± 0.1%[4] | One of the most effective chelators at room temperature and near-neutral pH, even at very low concentrations.[4][5] | |
| DFO | 6.5 | 25 | 97 ± 1.0%[4] | Very effective at room temperature and near-neutral pH.[4] |
Experimental Protocol: ⁶⁸Ga Radiolabeling of Peptides[4]
This protocol outlines the general procedure for comparing the radiolabeling efficiency of different chelators with ⁶⁸Ga.
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Mixture Preparation: A solution of the chelator-conjugated peptide is prepared in a suitable buffer (e.g., sodium acetate) to achieve the desired pH (3.5 or 6.5).
-
Radiolabeling: The ⁶⁸Ga eluate is added to the peptide solution, and the mixture is incubated at the desired temperature (25°C or 90°C) for a specific duration (e.g., 10 minutes).
-
Quenching and Analysis: The reaction is quenched by adding a solution of DTPA or EDTA. The radiochemical yield is determined by radio-TLC or radio-HPLC.
Decision Pathway for ⁶⁸Ga Chelator Selection
Caption: A simplified decision tree for selecting a ⁶⁸Ga chelator based on experimental requirements.
Lutetium-177 (¹⁷⁷Lu) Chelator Comparison
Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it ideal for targeted radionuclide therapy. The high kinetic inertness of the ¹⁷⁷Lu-chelator complex is crucial to minimize radiation dose to non-target tissues.
Quantitative Data Summary: ¹⁷⁷Lu Complexation and Stability
| Chelator | Radiolabeling Conditions | In Vitro Stability | Key Findings |
| DOTA | Requires heating | High | Forms highly stable complexes. The gold standard for ¹⁷⁷Lu.[6][7] |
| DTPA | Milder conditions than DOTA | Lower than DOTA | Can be a better complexation agent in the presence of competing metals like Ca(II), Fe(II), and Zn(II).[8][9] However, the resulting complexes are generally less stable in vivo. |
| CHX-A''-DTPA | Not specified in detail | Good | An acyclic derivative of DTPA with improved stability.[6] |
Experimental Protocol: Radiolabeling of Nimotuzumab with ¹⁷⁷Lu[6]
This protocol describes the radiolabeling of the anti-EGFR antibody, Nimotuzumab, with ¹⁷⁷Lu using DOTA and CHX-A''-DTPA.
-
Conjugation: Nimotuzumab is conjugated with either DOTA-NCS or CHX-A''-DTPA-NCS.
-
Radiolabeling: ¹⁷⁷LuCl₃ is added to the conjugated antibody in a suitable buffer (e.g., 0.5 M NH₄OAc, pH 5.5) and incubated at 37°C for 1 hour.
-
Purification: The radiolabeled antibody is purified using a PD-10 column.
-
Quality Control: Radiochemical purity is assessed by SE-HPLC and ITLC. In vitro stability is evaluated in saline and serum at 37°C for several days.
Logical Relationship: Factors Influencing Chelator Choice for ¹⁷⁷Lu
Caption: Key considerations for selecting a chelator for ¹⁷⁷Lu-based radiopharmaceuticals.
Conclusion
The choice of a chelator is a multifaceted decision that depends on the radionuclide, the targeting molecule, and the intended application. For ⁶⁴Cu , NOTA and sarcophagine-based chelators offer advantages over DOTA in terms of milder labeling conditions and improved in vivo stability. For ⁶⁸Ga , while DOTA is widely used, chelators like NOTA, HBED, and THP allow for more rapid, room-temperature labeling, which is advantageous for short-lived isotopes. For ¹⁷⁷Lu therapy, the exceptional in vivo stability of DOTA complexes makes it the preferred choice, although DTPA and its derivatives can be considered under specific circumstances.
This guide provides a comparative framework based on available experimental data. Researchers are encouraged to consult the primary literature for more detailed information and to perform their own evaluations to determine the optimal chelator for their specific radiopharmaceutical development needs.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of DOTA-Chelators on the Antitumor Activity of 177Lu-DOTA-Rituximab Preparations in Lymphoma Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lutetium-177 complexation of DOTA and DTPA in the presence of competing metals [inis.iaea.org]
- 9. Lutetium-177 complexation of DOTA and DTPA in the presence of competing metals [jopss.jaea.go.jp]
Safety Operating Guide
Proper Disposal of Bis-Cbz-cyclen: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals.
This document provides essential safety and logistical information for the proper disposal of Bis-Cbz-cyclen (1,7-Bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane). Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide offers a step-by-step operational plan for the chemical neutralization and subsequent disposal of this compound waste.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] All handling and disposal procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Disposal Plan Overview
The recommended procedure for the disposal of this compound involves a two-stage process:
-
Chemical Neutralization: Cleavage of the carboxybenzyl (Cbz) protecting groups to yield the less hazardous parent macrocycle, cyclen, along with benzyl alcohol and carbon dioxide.
-
Waste Stream Disposal: Proper disposal of the resulting reaction mixture in accordance with institutional and local regulations.
Two primary methods for chemical neutralization are presented: Acid-Catalyzed Hydrolysis and Catalytic Transfer Hydrogenation . The choice of method will depend on the available resources and the chemical compatibility of other components in the waste stream.
Method 1: Acid-Catalyzed Hydrolysis
This method utilizes a strong acid to hydrolyze the carbamate linkage of the Cbz groups.
Experimental Protocol
-
Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and located in a fume hood, cautiously add the this compound waste. If the waste is in a solid form, dissolve it in a minimal amount of a compatible solvent (e.g., dioxane or tetrahydrofuran).
-
Acid Addition: Slowly and with constant stirring, add an excess of concentrated hydrochloric acid (HCl) or a solution of HBr in acetic acid. The reaction is exothermic; control the rate of addition to prevent excessive heat generation.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-50°C to expedite the reaction. The completion of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.
-
Neutralization: After the reaction is complete, carefully neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is between 6 and 8. Be aware of potential gas evolution (CO2).
-
Final Disposal: The resulting aqueous solution containing cyclen hydrochloride, benzyl alcohol, and salts should be collected in a designated aqueous waste container.
Quantitative Data
| Parameter | Value |
| Reagent | Concentrated HCl (37%) or 33% HBr in Acetic Acid |
| Reaction Time | 12 - 24 hours at room temperature |
| Reaction Temperature | 20 - 50 °C |
| Final pH | 6 - 8 |
Method 2: Catalytic Transfer Hydrogenation
This method employs a catalyst and a hydrogen donor to cleave the Cbz groups, offering a milder alternative to strong acid hydrolysis.
Experimental Protocol
-
Preparation: In a reaction vessel within a fume hood, dissolve the this compound waste in a suitable solvent such as methanol or ethanol.
-
Catalyst and Donor Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %). Then, add a hydrogen donor such as ammonium formate or cyclohexene in excess.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 40-60°C. The reaction progress can be monitored by TLC.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. Caution: The palladium on carbon catalyst can be pyrophoric when dry; keep the filter cake wet during and after filtration.
-
Catalyst Quenching: The wet catalyst on the filter paper should be immediately placed in a designated solid waste container and saturated with water.
-
Final Disposal: The filtrate, containing cyclen, toluene (from the Cbz group), and the excess hydrogen donor, should be collected in a designated organic waste container.
Quantitative Data
| Parameter | Value |
| Catalyst | Palladium on Carbon (Pd/C), 5-10 wt. % |
| Hydrogen Donor | Ammonium Formate or Cyclohexene |
| Reaction Time | 4 - 12 hours |
| Reaction Temperature | 20 - 60 °C |
Waste Stream Characterization and Final Disposal
The final waste streams from both methods will contain the deprotected cyclen macrocycle. The Safety Data Sheet for cyclen (1,4,7,10-tetraazacyclododecane) indicates that it is a corrosive substance that causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, the final neutralized waste from either procedure must be disposed of as hazardous chemical waste.
-
Aqueous Waste (from Hydrolysis): Collect in a clearly labeled "Aqueous Hazardous Waste" container. The label should indicate the presence of cyclen hydrochloride and benzyl alcohol.
-
Organic Waste (from Hydrogenation): Collect in a clearly labeled "Non-halogenated Organic Waste" container. The label should specify the contents, including cyclen, toluene, and the residual hydrogen donor.
-
Solid Waste (Catalyst): The quenched palladium on carbon catalyst should be disposed of in a designated container for solid hazardous waste.
Always consult and follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Disposal Workflow
The logical flow of the this compound disposal procedure is outlined in the following diagram.
Caption: Logical workflow for the disposal of this compound.
The chemical transformation underlying the disposal process is depicted below.
Caption: Chemical degradation of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis-Cbz-cyclen
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis-Cbz-cyclen. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound (1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamate)) is a chemical compound utilized as a bifunctional chelator, particularly in the development of radiopharmaceuticals.[1][2][3][4] While instrumental in scientific advancement, it is classified as a skin and eye irritant, necessitating stringent handling procedures.[5] This document outlines the mandatory personal protective equipment (PPE), operational workflows, and disposal plans to mitigate risks associated with its use.
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation.[5] Therefore, the selection and use of appropriate PPE are the first line of defense. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[5] A regular glove replacement schedule is recommended to avoid permeation.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust, aerosols, and splashes, which can cause serious irritation.[5][7][8] |
| Skin and Body Protection | A long-sleeved laboratory coat is mandatory. For larger quantities or when generating dust, a disposable gown that closes in the back is recommended. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | A respirator is not typically required when handling small quantities in a well-ventilated area. However, if dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used. | To prevent inhalation of irritating dust or aerosols.[5][8] |
II. Operational Workflow for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity. The following workflow diagram illustrates the key steps from preparation to post-handling procedures.
III. Experimental Protocols: Step-by-Step Guidance
A. Weighing and Preparation of Solutions:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure, especially if the solid is dusty.[5] Ensure the area is clean and free of clutter.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.[5] Use a spatula and handle the container gently.
-
Transfer: If transferring the solid to another container for dissolution, do so carefully to prevent spillage.
-
Dissolution: Add the solvent to the solid slowly. If the process is exothermic or produces vapors, perform this step in a chemical fume hood.
B. First Aid Procedures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Continue rinsing and seek medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled, and sealed container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound Waste" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound waste down the drain.[5]
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This commitment to safety is paramount in advancing scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. macrocyclics.com [macrocyclics.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
